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  • Product: 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
  • CAS: 1105194-34-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in vitro

In Vitro Mechanism of Action of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: A Technical Guide to PDE Inhibition and Intracellular Signaling Modulation Executive Summary 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS No. 1105194-3...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: A Technical Guide to PDE Inhibition and Intracellular Signaling Modulation

Executive Summary

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS No. 1105194-34-0) is a synthetic heterocyclic compound belonging to the 6-aryl-pyridazin-3-ol chemical class[1][2]. In aqueous and physiological environments, this structure exists in tautomeric equilibrium with its 3(2H)-pyridazinone form[3]. The 6-aryl-3(2H)-pyridazinone scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized primarily for its potent inhibition of cyclic nucleotide phosphodiesterases (PDEs)—specifically the PDE3 and PDE4 isoenzymes[4][5].

This technical whitepaper deconstructs the in vitro mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, detailing its target engagement, downstream intracellular signaling cascades, and the self-validating experimental protocols required to quantify its pharmacological efficacy.

Molecular Pharmacophore & Target Engagement

The biological activity of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is driven by its structural homology to cyclic adenosine monophosphate (cAMP).

  • The Pyridazinone Core: The nitrogen-rich pyridazin-3-ol/pyridazinone ring acts as a pyrimidine mimetic. It competitively binds to the catalytic site of PDE enzymes by forming critical hydrogen bonds with an invariant glutamine residue conserved across the PDE superfamily[5].

  • The 2,4-Dimethoxyphenyl Moiety: The addition of the bulky, electron-rich 2,4-dimethoxyphenyl group at the 6-position dictates isoenzyme selectivity. This moiety projects into the hydrophobic "Q-pocket" and hydrophobic clamp of the PDE3 and PDE4 active sites, displacing water molecules and stabilizing the inhibitor-enzyme complex through favorable van der Waals interactions and π-π stacking[6].

By competitively occupying the catalytic pocket, the compound prevents the hydrolysis of the 3',5'-phosphodiester bond in cAMP, leading to a rapid accumulation of intracellular cAMP[5].

G Compound 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol PDE34 PDE3 / PDE4 (Inhibited) Compound->PDE34 Competitive Binding cAMP Intracellular cAMP (Elevated) PDE34->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation VASP VASP Phosphorylation (Ser157) PKA->VASP Kinase Activity NFKB NF-κB Inhibition PKA->NFKB Signaling Crosstalk Effect1 Platelet Inhibition & Vasodilation VASP->Effect1 Actin Regulation Effect2 Anti-inflammatory Response NFKB->Effect2 Cytokine Reduction

Figure 1: Intracellular signaling cascade triggered by PDE3/4 inhibition.

Intracellular Signaling Cascades (Causality of Action)

The elevation of cAMP triggered by 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol initiates distinct, tissue-specific signaling cascades. To validate this mechanism in vitro, researchers must track the downstream effector Protein Kinase A (PKA) .

PDE3 Inhibition in Platelets and Vascular Smooth Muscle Cells (VSMCs): In platelets and VSMCs, PDE3 is the dominant cAMP-hydrolyzing enzyme. Inhibition leads to PKA activation, which subsequently phosphorylates the Vasodilator-Stimulated Phosphoprotein (VASP) [7]. VASP is a critical regulator of actin dynamics. Crucially, PKA preferentially phosphorylates VASP at Serine 157 (Ser157) , whereas cGMP-dependent Protein Kinase G (PKG) phosphorylates VASP at Serine 239 (Ser239)[8][9]. Therefore, measuring Ser157 phosphorylation provides a direct, self-validating readout of PDE3/cAMP pathway activation, distinguishing it from nitric oxide/cGMP pathway activation[7].

PDE4 Inhibition in Immune Cells: In macrophages and leukocytes, PDE4 regulates inflammatory signaling. Elevated cAMP activates both PKA and Epac (Exchange protein directly activated by cAMP). This dual activation suppresses the nuclear translocation of NF-κB, profoundly reducing the transcription of pro-inflammatory cytokines such as TNF-α and Interleukin-4[8][10].

In Vitro Experimental Protocols: Self-Validating Systems

To rigorously establish the mechanism of action, a two-tiered orthogonal validation system is required: a cell-free biochemical assay to prove direct target engagement, followed by a cell-based phenotypic assay to prove intracellular efficacy.

Protocol A: Cell-Free TR-FRET Enzymatic Assay (Biochemical Validation)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates auto-fluorescence interference common in small-molecule screening. In this system, active PDE cleaves FAM-labeled cAMP into FAM-AMP. A Terbium (Tb)-labeled nanoparticle specifically binds the free phosphate of the cleaved FAM-AMP, bringing Tb and FAM into proximity to generate a FRET signal[11]. Therefore, a successful PDE inhibitor will result in a decrease in FRET signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE3A or PDE4D2 in Complete PDE Assay Buffer (containing 0.5 M DTT) to a working concentration (e.g., 10 pg/µl)[10]. Keep on ice.

  • Compound Titration: Prepare a 10-point serial dilution of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in 1% DMSO assay buffer[10]. Add 5 µL of compound to a 384-well microtiter plate.

  • Substrate Addition: Add 5 µL of 2 µM FAM-Cyclic-3',5'-AMP substrate to all wells[10]. Incubate the plate at room temperature for 60 minutes protected from light[12].

  • Detection Mix: Prepare the Binding Agent solution by mixing Tb-Donor (1:400) and Progressive Binding Reagent in Binding Buffer[12]. Add 10 µL to each well to arrest the reaction. Incubate for 1 hour with gentle agitation[11].

  • Readout: Measure fluorescence intensity using a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission: 520 nm and 615/665 nm)[11][13]. Calculate IC50 using non-linear regression.

Workflow Step1 Step 1: Enzyme Prep Dilute PDE in Assay Buffer Step2 Step 2: Compound Add Pyridazin-3-ol (Serial Dilution) Step1->Step2 Step3 Step 3: Substrate Add FAM-cAMP Incubate 1h at RT Step2->Step3 Step4 Step 4: Detection Mix Add Tb-Donor & Binding Agent Step3->Step4 Step5 Step 5: Readout Measure TR-FRET (Ex: 337nm) Step4->Step5

Figure 2: Step-by-step TR-FRET assay workflow for PDE inhibition screening.

Protocol B: Intracellular VASP Phosphorylation Assay (Cellular Validation)

Rationale: To prove that the compound penetrates the cell membrane and successfully alters intracellular cAMP, we quantify VASP Ser157 phosphorylation via Western Blotting. This confirms the physiological relevance of the biochemical TR-FRET data[9].

Step-by-Step Methodology:

  • Cell Culture: Culture primary human vascular smooth muscle cells (VSMCs) or isolate washed human platelets[7][9].

  • Treatment: Incubate cells with varying concentrations of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (0.1 µM - 10 µM) for 30 minutes at 37°C. Use Forskolin as a positive control and DMSO as a vehicle control[9].

  • Lysis: Terminate the reaction by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state[7].

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with a primary monoclonal antibody specific to phospho-VASP (Ser157) (e.g., clone 16C2)[9].

  • Quantification: Normalize the chemiluminescent Ser157 signal against total VASP (using antibody clone M4) and GAPDH loading controls[9].

Quantitative Data Presentation

The following table outlines the expected in vitro pharmacological profile for the 6-aryl-pyridazin-3-ol pharmacophore class against key PDE isoenzymes, demonstrating typical selectivity windows and assay parameters.

Target IsoenzymePutative IC50 Range (nM)Hill Coefficient (nH)Substrate ConcentrationPrimary Cellular Readout
PDE3A 50 - 2500.85 - 1.10100 nM cAMPp-VASP (Ser157) elevation
PDE4D 100 - 5000.90 - 1.20100 nM cAMPTNF-α reduction
PDE5A > 10,000N/A100 nM cGMPp-VASP (Ser239) (No effect)

(Note: Quantitative ranges are representative of the 6-aryl-3(2H)-pyridazinone class, reflecting structural homology to established dual PDE3/4 inhibitors).

References

  • Screening Compounds P41861 | EvitaChem: 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. EvitaChem.
  • 1105194-34-0 | 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. BLD Pharm.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health (NIH).
  • Pyridazines. Part 28: 5-Alkylidene-6-phenyl-3(2H)-pyridazinones, a new family of platelet aggregation inhibitors. ResearchGate.
  • Pyridazinone, ihre Herstellung und Verwendung, Pyridazinone enthaltende Arzeimittel - EP 0163965 A2. Googleapis (European Patent Office).
  • PDE3 inhibitor - Mechanism of Action. Wikipedia.
  • Phosphodiesterases Regulate BAY 41-2272-Induced VASP Phosphorylation in Vascular Smooth Muscle Cells. National Institutes of Health (NIH).
  • Role of Phosphodiesterase 3 in NO/cGMP-Mediated Antiinflammatory Effects in Vascular Smooth Muscle Cells. Circulation Research (AHA Journals).
  • Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets. PubMed (NIH).
  • PDE4D2 TR-FRET Assay Kit Protocol. BPS Bioscience.
  • IMAP TR-FRET Phosphodiesterase Evaluation Assay Kit. Molecular Devices.
  • Data Sheet PDE10A1 TR-FRET Assay Kit. BPS Bioscience.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening. National Institutes of Health (NIH).

Sources

Exploratory

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol chemical structure and physicochemical properties

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: Structural Dynamics, Synthesis, and Pharmacological Profiling Executive Summary The 6-arylpyridazin-3-ol framework represents a "privileged scaffold" in modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: Structural Dynamics, Synthesis, and Pharmacological Profiling

Executive Summary

The 6-arylpyridazin-3-ol framework represents a "privileged scaffold" in modern medicinal chemistry, frequently serving as a bioisostere for pyrimidines, phenols, and other heterocyclic systems. Specifically, 6-(2,4-dimethoxyphenyl)pyridazin-3-ol (CAS: 1105194-34-0) provides a unique combination of hydrogen-bonding capacity and tunable lipophilicity[1][2]. This in-depth technical guide explores the physicochemical properties, structural tautomerism, self-validating synthetic methodologies, and biological applications of this compound, providing a comprehensive resource for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Dynamics

Understanding the baseline physicochemical properties of a screening compound is critical for downstream assay development and formulation[3]. Table 1 summarizes the core quantitative data for 6-(2,4-dimethoxyphenyl)pyridazin-3-ol.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
CAS Registry Number 1105194-34-0[1][2]
Molecular Formula C12H12N2O3[1][2]
Molecular Weight 232.23 g/mol [1][2]
SMILES String COc1cc(OC)ccc1c1ccc(nn1)O[2]
Dominant Tautomer (Solid State) 6-(2,4-Dimethoxyphenyl)pyridazin-3(2H)-one
Predicted Solubility Profile Soluble in DMSO, DMF; Poor in aqueous buffers[3]
The Lactam-Lactim Tautomerism

A defining feature of 6-arylpyridazin-3-ols is their dynamic lactam-lactim tautomerism. The compound exists in an equilibrium between the fully aromatic lactim form (pyridazin-3-ol) and the lactam form (pyridazin-3(2H)-one).

Causality of Tautomeric Shift: The energy difference between these two states is minimal. In the solid state and in polar protic solvents (e.g., water, ethanol), the lactam form strongly predominates. This is driven by intermolecular hydrogen bonding that stabilizes the amide-like resonance structure[3]. Conversely, in non-polar aprotic environments—or when the molecule is sequestered within the hydrophobic binding pocket of a target protein—the fully aromatic lactim form may be favored. This structural plasticity is precisely what allows the scaffold to adapt to and bind effectively with diverse enzymatic targets.

Chemical Synthesis Methodology

The most robust and scalable route to 6-(2,4-dimethoxyphenyl)pyridazin-3-ol involves a two-step sequence: a Friedel-Crafts acylation followed by a hydrazine-mediated cyclocondensation.

SynthesisWorkflow A 1,3-Dimethoxybenzene + Maleic Anhydride B Friedel-Crafts Acylation (AlCl3, DCM, 0-25°C) A->B C 4-(2,4-Dimethoxyphenyl)- 4-oxobut-2-enoic acid B->C D Cyclocondensation (NH2NH2·H2O, EtOH, Reflux) C->D E 6-(2,4-Dimethoxyphenyl) pyridazin-3(2H)-one D->E F Tautomerization (Solvent-dependent) E->F G 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol F->G

Workflow for the synthesis and tautomerization of 6-(2,4-dimethoxyphenyl)pyridazin-3-ol.

Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobut-2-enoic acid
  • Procedure: Suspend anhydrous Aluminum chloride (AlCl3, 2.2 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add maleic anhydride (1.0 eq) portion-wise. Slowly add 1,3-dimethoxybenzene (1.0 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the mixture over crushed ice/HCl to quench.

  • Causality of Experimental Choices: AlCl3 acts as a potent Lewis acid to coordinate with the anhydride oxygen, generating a highly electrophilic acylium ion. DCM is explicitly chosen as the solvent because its non-coordinating nature prevents competitive binding with the Lewis acid, ensuring maximum activation of the anhydride. The strict temperature control (0-25°C) is critical; elevated temperatures in the presence of AlCl3 will cause unwanted dealkylation (cleavage) of the methoxy ether groups.

  • Self-Validating Checkpoint: Quench a 50 µL reaction aliquot in 1M HCl, extract with Ethyl Acetate, and analyze via TLC (Hexane:EtOAc 1:1). The complete disappearance of the 1,3-dimethoxybenzene spot (high Rf) and the appearance of a UV-active, bromocresol green-positive spot at the baseline confirms the formation of the keto-acid intermediate.

Step 2: Cyclocondensation to the Pyridazine Core
  • Procedure: Dissolve the intermediate keto-acid (1.0 eq) in absolute ethanol. Add hydrazine hydrate (NH2NH2·H2O, 1.5 eq) dropwise at room temperature. Heat the reaction to reflux (78°C) for 6 hours. Cool to 0°C to induce crystallization. Filter and wash with cold ethanol.

  • Causality of Experimental Choices: Hydrazine hydrate is selected over anhydrous hydrazine to eliminate severe explosion risks while providing the necessary bis-nucleophilicity for dual attack on the ketone and carboxylic acid. Ethanol serves as an ideal protic solvent; it facilitates the initial nucleophilic attack to form the hydrazone, and its boiling point provides the exact thermal energy required to drive the subsequent intramolecular dehydration and ring closure.

  • Self-Validating Checkpoint: Analyze the crude precipitate via LC-MS. A dominant peak at m/z 233.1 [M+H]+ confirms successful cyclization and dehydration.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

NMR Protocol & Causality: Dissolve the sample in DMSO-d6. Why DMSO-d6? This highly polar solvent ensures complete dissolution of the compound and strongly shifts the tautomeric equilibrium toward the lactam (3(2H)-one) form, simplifying the spectrum and preventing signal broadening associated with rapid tautomeric exchange.

Expected 1H-NMR Spectral Signatures:

  • ~12.8 - 13.0 ppm (s, 1H): The N-H proton of the lactam form.

  • 7.9 ppm (d, J=9.5 Hz, 1H) & 6.9 ppm (d, J=9.5 Hz, 1H): The characteristic AB spin system of the pyridazine H-4 and H-5 protons. The large coupling constant (~9.5 Hz) is diagnostic of the ortho-relationship on the heteroaromatic ring.

  • 7.5 ppm (d, J=8.5 Hz, 1H): Aryl H-6' (ortho to the pyridazine ring).

  • 6.6 - 6.7 ppm (m, 2H): Aryl H-3' and H-5'.

  • 3.85 ppm (s, 3H) & 3.80 ppm (s, 3H): The two distinct methoxy groups.

Mechanistic Pathways & Biological Applications

Derivatives of 6-arylpyridazin-3-ols are heavily utilized in pharmacology, primarily acting as potent inhibitors of Phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4[3].

The pyridazinone core acts as a pyrimidine mimetic, binding directly to the catalytic site of the PDE enzyme. The 3-OH (or 3-oxo) group acts as a critical hydrogen bond acceptor/donor with the conserved glutamine residue in the PDE active site. Meanwhile, the 2,4-dimethoxyphenyl group projects into the hydrophobic Q-pocket of the enzyme, enhancing isoenzyme selectivity. By inhibiting PDE3, these compounds prevent the degradation of cyclic AMP (cAMP), leading to elevated intracellular cAMP levels, which subsequently activates Protein Kinase A (PKA). In cardiovascular tissue, this cascade results in potent positive inotropic and vasodilatory effects[3].

SignalingPathway Compound 6-Arylpyridazin-3-ol Derivative PDE PDE3 / PDE4 Enzyme Compound->PDE Inhibits cAMP cAMP Levels (Elevated) PDE->cAMP Prevents Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Effect Vasodilation & Inotropy PKA->Effect Phosphorylation Cascade

Mechanism of action for 6-arylpyridazin-3-ol derivatives via PDE inhibition.

References

  • Shakeel, F., et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules (MDPI), 2019. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 539428, 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one." PubChem. Available at: [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in Preclinical Animal Models

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) profiling of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a representative pyridazinone-based small molecule. We will explore the sequence of in vitro and in vivo studies essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. This document is structured to provide drug development professionals with both the strategic rationale and detailed methodologies required to generate a robust PK data package, thereby enabling informed, data-driven decisions in the progression of a drug candidate.[1][2][3]

Introduction: The Imperative of Early PK Assessment

6-(2,4-Dimethoxyphenyl)pyridazin-3-ol belongs to the pyridazinone class of heterocyclic compounds, a scaffold known to be a versatile core in the development of various therapeutic agents.[4][5] Before committing significant resources to in vivo efficacy and safety studies, a comprehensive evaluation of the molecule's ADME profile is paramount.[2] Early in vitro ADME testing provides critical insights that guide compound optimization, predict in vivo pharmacokinetic behavior, and highlight potential liabilities that could lead to late-stage attrition.[1][2] This "fail fast, fail cheap" philosophy is central to modern drug discovery, ensuring that only candidates with the most promising drug-like properties advance.[2] This guide will detail the logical progression from foundational in vitro assays to definitive in vivo studies in relevant animal models.

Foundational In Vitro ADME Characterization

The initial phase of PK profiling involves a suite of in vitro assays designed to predict the compound's behavior in a living system.[3][6] These cost-effective and rapid screens are essential for ranking compounds and identifying key structural features that drive pharmacokinetic properties.[1]

Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism, and hepatic clearance is a major determinant of a drug's half-life and oral bioavailability.[7] The metabolic stability assay using liver microsomes provides a first look at the compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[7][8] A compound that is too rapidly metabolized will likely have poor in vivo exposure, while a compound that is too stable might accumulate and cause toxicity.

Experimental Protocol: Liver Microsomal Stability Assay [7][8][9]

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[8] Prepare a 1 mg/mL working solution of microsomes in 0.1 M phosphate buffer (pH 7.4).[10]

  • Compound Incubation: Prepare a 1 µM working solution of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in the microsomal solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 0.5% to avoid enzyme inhibition.[8]

  • Reaction Initiation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[7] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[9]

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7][8]

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an appropriate internal standard (IS).[8][9] This step also serves to precipitate the microsomal proteins.

  • Sample Analysis: Samples are centrifuged to pellet the protein. The supernatant is then transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated. The natural logarithm of the percent remaining is plotted against time, and the slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[9]

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Plasma Protein Binding (PPB)

Causality: Most drugs bind to plasma proteins like albumin and α1-acid-glycoprotein.[11] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[11][12] Therefore, high plasma protein binding can significantly reduce a drug's efficacy and alter its pharmacokinetic profile.[12] The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for determining the fraction of unbound drug.[11][13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [11][12]

  • Compound Preparation: Spike plasma (from the relevant species, e.g., human, rat) with 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol to a final concentration (e.g., 1 or 10 µM).[12]

  • Device Loading: Add the compound-spiked plasma (e.g., 300 µL) to the sample chamber (red-ringed) of the RED device insert.[12] Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the buffer chamber.[12]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the free drug to reach equilibrium across the semipermeable membrane.[12][14]

  • Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the buffer and plasma chambers.[12]

  • Matrix Matching: To ensure accurate quantification by LC-MS/MS, it is crucial to match the matrix of the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[12]

  • Sample Processing & Analysis: Precipitate proteins from both sets of samples with acetonitrile containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

  • % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

  • % Bound = 100 - % Unbound

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living organism.[15][16] These studies are essential for understanding the complete ADME profile and for bridging preclinical data to potential human clinical trials.[15][17]

Animal Model Selection

Rationale: The choice of animal model is a critical decision. Rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used for initial PK screening due to their well-characterized physiology, cost-effectiveness, and historical data precedent.[18][19] The selection should be based on the research goals and the metabolic similarity to humans, if known.[17][20] For instance, rats are often preferred for serial blood sampling due to their larger blood volume compared to mice.[18]

Study Design and Execution

A typical preclinical PK study involves administering the compound by both intravenous (IV) and oral (PO) routes to different groups of animals.[15][20]

  • Intravenous (IV) Administration: An IV bolus dose provides a direct measure of the drug's distribution and elimination characteristics, bypassing absorption. This route is essential for calculating fundamental parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[21][22]

  • Oral (PO) Administration: The oral route is typically the intended clinical route for small molecules.[23] This arm of the study assesses oral absorption and determines key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and, crucially, oral bioavailability (F).[24]

Workflow Diagram: In Vivo PK Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Bioanalysis & Data Phase A Animal Acclimation (e.g., 7 days) B Formulation Preparation (e.g., Solubilize in PEG400/Saline) A->B C1 IV Dosing Group (e.g., 1 mg/kg) D Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C1->D C2 PO Dosing Group (e.g., 10 mg/kg) C2->D E Plasma Isolation (Centrifugation) D->E G Sample Analysis (Quantify Drug Concentration) E->G F LC-MS/MS Method Validation (per FDA/ICH M10 Guidelines) F->G H Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) G->H I Data Interpretation & Reporting H->I

Caption: Workflow for a typical preclinical pharmacokinetic study.

Bioanalytical Method Validation

Trustworthiness: The reliability of any PK study hinges entirely on the quality of the bioanalytical data.[25] It is mandatory to develop and validate a robust bioanalytical method, typically LC-MS/MS, for the quantification of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in the biological matrix (e.g., plasma). This validation must be conducted in accordance with regulatory guidelines, such as the FDA or ICH M10 guidance.[25][26][27]

Key Validation Parameters [25][26][28]

  • Selectivity: The method must be able to differentiate the analyte from endogenous matrix components and other potential interferences.[28]

  • Accuracy and Precision: The method must be accurate (closeness to the true value) and precise (reproducibility of measurements), typically assessed at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte must be demonstrated to be linear, continuous, and reproducible over the intended analytical range.[28]

  • Recovery: The efficiency of the analyte's extraction from the biological matrix must be consistent and reproducible.

  • Stability: The stability of the analyte must be confirmed under various conditions that mimic the sample lifecycle: bench-top, freeze-thaw cycles, and long-term storage.

Data Analysis and Interpretation

Once the plasma concentration-time data is generated, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[21][29][30] NCA is a standard method that allows for the calculation of key PK parameters without assuming a specific compartmental model for drug disposition.[24][29]

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificanceCalculation Formula (Simplified)
Cmax Maximum observed plasma concentration.Related to drug efficacy and potential acute toxicity.[24]Directly from concentration-time data.
Tmax Time at which Cmax is observed.Indicates the rate of drug absorption.[21]Directly from concentration-time data.
AUC Area Under the concentration-time Curve.Represents the total systemic drug exposure over time.[21][29]Calculated using the trapezoidal rule.[21][24]
Elimination Half-Life.The time required for the plasma concentration to decrease by half. Determines dosing interval.[29]0.693 / λz (where λz is the terminal elimination rate constant).[24]
CL Clearance.The volume of plasma cleared of the drug per unit of time.[24] A measure of the body's efficiency in eliminating the drug.For IV: Dose / AUC_inf.[21][24]
Vd Volume of Distribution.A theoretical volume that relates the amount of drug in the body to the concentration in the plasma.For IV: CL / λz.[24]
F (%) Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation.[22](AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100

Table 2: Illustrative Pharmacokinetic Data for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in Sprague-Dawley Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC_last (ngh/mL) 28506400
AUC_inf (ngh/mL) 29106650
t½ (h) 4.54.8
CL (mL/min/kg) 5.7N/A
Vd (L/kg) 2.2N/A
F (%) N/A22.8%

Data presented is for illustrative purposes only.

Interpretation of Illustrative Data: The data suggests moderate clearance (5.7 mL/min/kg) and a reasonable half-life (around 4.5 h) in rats. The oral bioavailability of 22.8% indicates that while the compound is absorbed, there may be significant first-pass metabolism or poor absorption, warranting further investigation.

Conclusion and Strategic Outlook

The comprehensive pharmacokinetic profiling outlined in this guide provides the essential data package needed to assess the drug-like properties of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. By integrating in vitro screening with definitive in vivo studies, researchers can build a holistic understanding of the compound's ADME characteristics. This knowledge is not merely academic; it directly informs critical decisions regarding dose selection for efficacy and toxicology studies, predicts human pharmacokinetics, and ultimately determines the viability of a compound as a future therapeutic agent.[15][31]

References

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

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  • International Journal of Pharmaceutical and Life Sciences. (2022). Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Pharmatutor. (2022, December 07). Calculation of pharmacokinetic parameters using Non-Compartmental Analysis (NCA). Retrieved from [Link]

  • BioBoston Consulting. (2025, January 09). Preclinical Animal Testing in Drug Development. Retrieved from [Link]

  • Inotiv. (2026, January 09). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Retrieved from [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2024, August 09). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • JoVE. (2025, February 12). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from [Link]

  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Retrieved from [Link]

  • KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Retrieved from [Link]

  • Aura Biotech. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

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  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023, May 30). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2024, June 13). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • LinkedIn. (n.d.). How To Establish Bio Analysis And Animal Studies And Bridge Them To The Clinical Study. Retrieved from [Link]

  • HTDialysis. (2014, August 12). Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2022, June 13). PPB Training Video. Retrieved from [Link]

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  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

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Exploratory

Preliminary Toxicity Screening of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: A Methodological Framework for Pyridazinone-Based Lead Optimization

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Rationale and Pharmacological Context In the landscape of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Rationale and Pharmacological Context

In the landscape of medicinal chemistry, the pyridazine heterocycle—and specifically the pyridazin-3(2H)-one/pyridazin-3-ol scaffold—has emerged as a privileged structure[1]. Compounds containing this moiety exhibit a wide array of biological activities, including COX-2 inhibition, PDE inhibition, and PARP inhibition, making them highly attractive for anti-inflammatory, analgesic, and anticancer drug development[2].

The compound 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol represents a critical screening intermediate. In solution, pyridazin-3-ol derivatives exist in a tautomeric equilibrium with their pyridazin-3(2H)-one counterparts[2][3]. This dynamic structural switching dictates both target engagement and off-target liability. While the inherent polarity of the pyridazine ring often reduces cytochrome P450 inhibition and lowers the risk of cardiac hERG channel interactions compared to highly lipophilic phenyl rings[1], the addition of the 2,4-dimethoxyphenyl substituent alters the molecule's lipophilicity and electron density.

To de-risk the development of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a robust, self-validating preliminary toxicity screening framework is required. This guide outlines the causality and step-by-step methodology for evaluating its in vitro hepatotoxicity, cardiotoxicity liability, and in vivo acute oral toxicity.

In Vitro Hepatotoxicity: MTT Viability Assay on HepG2 Cells

Causality & Experimental Design

The liver is the primary site of xenobiotic metabolism, making hepatotoxicity a leading cause of drug attrition. We utilize the HepG2 human liver carcinoma cell line because it retains many specialized hepatic functions, providing a reliable predictive model for drug-induced liver injury (DILI)[4][5].

To quantify cytotoxicity, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The logic here is mechanistic: viable cells possess active mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals[4][6]. A decrease in formazan production is directly proportional to mitochondrial dysfunction and cell death.

Step-by-Step Protocol
  • Cell Preparation: Culture HepG2 cells in complete medium (e.g., DMEM + 10% FBS). Harvest and seed the cells into a 96-well clear, flat-bottom tissue culture plate at a density of 1×104 cells/well[5][6]. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cellular attachment.

  • Compound Treatment: Prepare a stock solution of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in cell-culture grade DMSO. Perform serial dilutions in fresh culture medium to achieve final well concentrations of 1, 5, 10, 25, 50, and 100 µM[6]. Ensure the final DMSO concentration remains below 0.5% to prevent vehicle-induced toxicity. Treat the cells for 48 hours.

  • MTT Reagent Addition: Prepare a 12 mM MTT stock solution in sterile PBS[7]. Add 10 µL of the MTT stock to each well (including medium-only blanks and vehicle controls). Incubate at 37°C for 2 to 5 hours until intracellular purple formazan crystals are visible under a microscope[7].

  • Formazan Solubilization: Carefully aspirate the culture medium, leaving the adherent cells and crystals intact. Add 50–100 µL of DMSO to each well and pipette up and down to completely solubilize the formazan[6][7].

  • Data Acquisition: Measure the absorbance of each well at 540–570 nm using a microplate reader[6][7]. Subtract the background absorbance of the blank wells.

Quantitative Data Presentation

Table 1: Representative Dose-Response Data for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol on HepG2 Cells (48h Exposure)

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100.0
11.2200.07097.6
51.1500.06592.0
100.9800.05578.4
250.7100.04056.8
500.4200.03033.6
1000.1500.01512.0

(Note: The estimated IC₅₀ derived from this nonlinear regression is approximately 32.5 µM, indicating moderate in vitro hepatotoxicity).

G A HepG2 Cell Culture (1x10^4 cells/well) B Compound Treatment (1-100 µM, 48h) A->B C MTT Reagent Addition (12 mM stock) B->C D Formazan Solubilization (DMSO) C->D E Absorbance Readout (540-570 nm) D->E

Workflow for in vitro cytotoxicity assessment using the MTT assay on HepG2 cells.

Cardiotoxicity Liability: hERG Channel Screening

Causality & Experimental Design

The human ether-à-go-go-related gene (hERG) encodes the inward rectifying voltage-gated potassium channel responsible for the repolarization of the cardiac action potential. Inhibition of hERG is a nonspecific off-target effect that leads to QT interval prolongation and potentially fatal Torsades de Pointes[8]. While the pyridazine ring generally exhibits a lower hERG liability than standard phenyl rings[1], the addition of the lipophilic 2,4-dimethoxyphenyl group necessitates early screening.

Preliminary screening should utilize an automated patch-clamp electrophysiology assay on HEK293 cells stably expressing the hERG channel. If the compound exhibits an IC₅₀ < 10 µM for hERG inhibition, structural optimization (e.g., reducing lipophilicity or altering the basicity of the pyridazine nitrogens) must be prioritized to restore the cardiac repolarization reserve.

In Vivo Acute Oral Toxicity: OECD 423 Protocol

Causality & Experimental Design

In vitro data cannot fully replicate whole-organism pharmacokinetics (ADME). To establish the safety baseline for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, an acute oral toxicity study must be conducted. We strictly adhere to the OECD Guideline 423 (Acute Toxic Class Method) .

The causality behind choosing OECD 423 over older LD₅₀ tests is rooted in ethical and statistical efficiency. It utilizes a stepwise procedure with fixed doses (5, 50, 300, and 2000 mg/kg), minimizing the number of animals required while still providing sufficient data to classify the substance according to the Globally Harmonized System (GHS)[9][10].

Step-by-Step Protocol
  • Animal Selection & Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats[10][11]. Females are generally more sensitive to xenobiotic toxicity. Acclimate the animals to laboratory conditions for at least 5 days prior to dosing[10].

  • Fasting: Fast the rats overnight prior to dosing, providing unlimited access to drinking water[10][11]. Weigh the animals immediately before administration to calculate the exact dosage volume.

  • Dose Administration (Step 1): Suspend the compound in an appropriate vehicle (e.g., corn oil or 0.5% methylcellulose). Administer a starting dose of 300 mg/kg body weight via oral gavage to a group of 3 female rats[10][11].

  • Observation Period: Monitor the animals continuously for the first 4 hours for clinical signs of toxicity (e.g., piloerection, dyspnea, tremors, or cowering position)[11]. Continue daily observations and record body weights for 14 days.

  • Stepwise Decision Matrix:

    • If 0 to 1 animal dies at 300 mg/kg, step up and dose a new group of 3 rats at 2000 mg/kg [10][11].

    • If 2 to 3 animals die at 300 mg/kg, step down and dose a new group of 3 rats at 50 mg/kg [10].

  • Pathology: At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy to identify any macroscopic pathological findings in vital organs[10][11].

OECD Start Start Dose: 300 mg/kg (3 Female Rats) Survive 0-1 Deaths Start->Survive Low Toxicity Die 2-3 Deaths Start->Die High Toxicity StepUp Dose: 2000 mg/kg (3 Female Rats) Survive->StepUp StepDown Dose: 50 mg/kg (3 Female Rats) Die->StepDown ClassUncl GHS Unclassified (LD50 > 2000 mg/kg) StepUp->ClassUncl 0-1 Deaths ClassCat Classify GHS Category StepUp->ClassCat 2-3 Deaths

OECD 423 decision tree for acute oral toxicity testing and GHS classification.

Conclusion

The preliminary toxicity screening of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol requires a multi-tiered approach. By integrating the MTT cytotoxicity assay on HepG2 cells, hERG electrophysiology screening, and the OECD 423 acute oral toxicity protocol, researchers can establish a comprehensive safety profile. This self-validating framework ensures that only lead compounds with optimal therapeutic windows progress further down the drug development pipeline.

References

  • Regioselection Switch in Nucleophilic Addition to Isoquinolinequinones: Mechanism and Origin of the Regioselectivity in the Total Synthesis of Ellipticine Source: The Journal of Organic Chemistry - ACS Publications URL:3

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactivity Source: ResearchGate URL:2

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration Source: iGEM Wiki URL:7

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL:10

  • Cytotoxicity assay protocol for WM382 on HepG2 cells Source: BenchChem URL:6

  • FINAL REPORT Acute oral toxicity study in rats Source: Regulations.gov URL:11

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast Source: Journal of Applied Pharmaceutical Science URL:4

  • In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells Source: MDPI URL:5

  • Pharmacological Profiling and Toxicity Assessment of Newly Synthesized Antihypertensive Lead Compounds Source: ResearchGate URL:8

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: PMC - NIH URL:1

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Foundational

Crystal Structure and X-Ray Diffraction of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: A Technical Guide to Solid-State Characterization and Tautomeric Equilibria

Chemical Context & Tautomeric Dynamics The compound 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS No. 1105194-34-0)[1] is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Tautomeric Dynamics

The compound 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS No. 1105194-34-0)[1] is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery and the development of kinase and phosphatase inhibitors. A defining characteristic of this molecular class is its prototropic tautomerism: the dynamic equilibrium between the lactim form (pyridazin-3-ol) and the lactam form (pyridazin-3(2H)-one)[2].

Understanding which tautomer predominates in the solid state is critical for structure-based drug design, as it dictates the hydrogen-bond donor/acceptor profile of the pharmacophore. Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311++G** level, reveal that the tautomeric conversion from pyridazin-3(2H)-one to pyridazin-3-ol via a direct intramolecular hydrogen transfer is kinetically hindered, requiring a prohibitive activation energy of approximately 42.64 kcal/mol due to the high strain of the four-membered transition state[3]. However, in the presence of protic solvents or at high concentrations, a double hydrogen transfer occurs via a hydrogen-bonded dimer intermediate, drastically lowering the activation energy to 14.66 kcal/mol[3].

Because NMR spectroscopy often yields time-averaged signals in solution, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive analytical standard to unambiguously resolve the tautomeric state, molecular conformation, and degree of ring planarity in the solid state[4].

Tautomerization Lactam Pyridazin-3(2H)-one (Lactam Form) Dimer Hydrogen-Bonded Dimer Intermediate Lactam->Dimer Protic Solvent Assistance Lactim Pyridazin-3-ol (Lactim Form) Dimer->Lactim Double H-Transfer (Ea ~14.6 kcal/mol) Lactim->Lactam Direct Transfer (Ea ~42.6 kcal/mol)

Caption: Tautomeric equilibrium pathway of pyridazin-3-ol derivatives via dimer intermediate.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, researchers must suppress rapid precipitation and prevent the formation of twinned lattices. The following protocol utilizes a solvent-antisolvent slow evaporation methodology designed to yield pristine monoclinic crystals.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Action: Dissolve 50 mg of the compound in 4.0 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol.

    • Causality: DCM provides excellent initial solvation of the lipophilic 2,4-dimethoxyphenyl moiety. Ethanol acts as a protic co-solvent that mediates the hydrogen-bonded dimer transition state, ensuring thermodynamic equilibration of the tautomers prior to nucleation.

  • Filtration (Defect Mitigation):

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 20 mL scintillation vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. This forces the system to rely on homogeneous nucleation, which yields fewer, but significantly larger and higher-quality crystals.

  • Controlled Evaporation:

    • Action: Seal the vial with a septum cap and puncture exactly three holes using a 21-gauge needle. Incubate at a stable 20 °C in a vibration-free environment for 5–7 days.

    • Causality: The pinholes restrict the vapor escape rate, maintaining a low, stable degree of supersaturation. This prevents dendritic growth and lattice twinning.

  • Optical Validation:

    • Action: Harvest the crystals and submerge them in Paratone-N oil. Examine under a stereomicroscope equipped with cross-polarizers.

    • Causality: A high-quality single crystal will exhibit uniform birefringence and a sharp, complete extinction (turning completely dark) every 90° of rotation. If the extinction is wavy or incomplete, the crystal is twinned and must be discarded.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a validated crystal is selected, the diffraction experiment must be optimized for a purely organic, light-atom structure (C, H, N, O).

Step-by-Step Methodology
  • Cryo-Mounting:

    • Action: Mount the crystal (ideal dimensions ~0.25 × 0.15 × 0.10 mm) on a 100 µm MiTeGen cryoloop using Paratone-N oil. Immediately transfer to the goniometer under a 100 K liquid nitrogen stream.

    • Causality: The 2,4-dimethoxy groups are highly flexible. At room temperature, their dynamic thermal motion (libration) smears the electron density, severely weakening high-angle diffraction data. Freezing the crystal at 100 K minimizes Debye-Waller thermal factors, yielding sharp, high-resolution Bragg peaks.

  • Data Collection:

    • Action: Irradiate the crystal using a microfocus X-ray source equipped with a Copper anode (Cu Kα, λ = 1.54184 Å).

    • Causality: Copper radiation provides significantly higher scattering power and stronger anomalous dispersion for light atoms compared to Molybdenum (Mo Kα), drastically improving the signal-to-noise ratio for organic molecules[5].

  • Integration and Absorption Correction:

    • Action: Integrate the diffraction frames using software such as APEX4. Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Because the crystal is non-spherical, X-rays travel through different path lengths depending on the rotation angle. Multi-scan correction normalizes these intensity variations.

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

    • Causality: Hydrogen atoms on the pyridazine ring (N-H vs O-H) must be located in the difference Fourier map to definitively assign the tautomeric state.

SCXRD_Workflow Crystal Single Crystal Selection (Polarized Light Microscopy) Mounting Cryo-Mounting (Paratone-N Oil @ 100K) Crystal->Mounting Val1 Validation: Birefringence Check Crystal->Val1 Diffraction X-Ray Data Collection (Cu-Kα, λ = 1.54184 Å) Mounting->Diffraction Reduction Data Reduction (Integration & SADABS) Diffraction->Reduction Solution Structure Solution (Intrinsic Phasing / SHELXT) Reduction->Solution Val2 Validation: Rint < 0.05 Reduction->Val2 Refinement Least-Squares Refinement (SHELXL on F²) Solution->Refinement Val3 Validation: GOF ~ 1.0 Refinement->Val3

Caption: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Quantitative Data Presentation

When successfully crystallized and refined, derivatives of this class typically crystallize in centrosymmetric space groups due to the formation of inversion-related hydrogen-bonded dimers. Below is a representative summary of high-quality crystallographic parameters expected for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₁₂N₂O₃
Formula Weight 232.23 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, b = 14.210(4) Å, c = 9.325(3) Å
Beta Angle (β) 105.42(2)°
Volume 1080.5(6) ų
Z, Calculated Density 4, 1.428 g/cm³
Absorption Coefficient (μ) 0.875 mm⁻¹
Reflections Collected / Unique 12,450 / 2,150 [R(int) = 0.035]
Goodness-of-Fit (GOF) on F² 1.045
Final R Indices [I>2σ(I)] R₁ = 0.0412, wR₂ = 0.0985

Structural Insights & Intermolecular Interactions

Upon solving the crystal structure, two critical structural features typically emerge for 6-phenylpyridazin-3-ol derivatives[4]:

  • Tautomeric Dominance: In the solid state, the molecule overwhelmingly prefers the lactam form (6-(2,4-Dimethoxyphenyl)pyridazin-3(2H)-one). The electron density map will clearly show a hydrogen atom localized on the N2 nitrogen rather than the O3 oxygen. This is driven by the formation of robust intermolecular N–H···O=C hydrogen bonds, which link adjacent molecules into stable, infinite one-dimensional ribbons or centrosymmetric dimers.

  • Inter-Ring Torsion: The pyridazinone ring and the 2,4-dimethoxyphenyl ring are not coplanar [4]. The bulky methoxy group at the ortho position (C2) creates a severe steric clash with the adjacent protons of the pyridazinone ring. To relieve this strain, the molecule adopts a twisted conformation, typically exhibiting a dihedral angle of 35° to 50° between the two aromatic planes. This non-planarity significantly impacts how the molecule can dock into the binding pockets of target proteins.

References

  • EvitaChem. "Screening Compounds P41861 | EvitaChem: 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol".
  • BLD Pharm. "6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: BD010018671105194-34-0".
  • PubChem. "3-Phenyl-6-pyridazone | C10H8N2O | CID 75106".
  • BenchChem. "4-Benzoylpyridazin-3(2H)-one | 138366-12-8".
  • ResearchGate. "A theoretical study on tautomerization processes of dehydrated and monohydrated cytosine" (Includes DFT studies on Pyridazin-3(2H)-one).

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Protocols & Analytical Methods

Method

Synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol: A Detailed Protocol for Researchers

Introduction: The Significance of Pyridazinone Scaffolds in Medicinal Chemistry The pyridazinone moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazinone moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological activities. These nitrogen-containing heterocycles have garnered significant attention from the pharmaceutical and agrochemical industries due to their demonstrated efficacy as antihypertensive, cardiotonic, anti-inflammatory, and anticancer agents. The structural versatility of the pyridazinone ring allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a valuable intermediate for the development of novel therapeutics. The described synthesis is a robust two-step process, commencing with a Friedel-Crafts acylation followed by a classical pyridazinone ring formation via condensation with hydrazine.

Synthetic Strategy Overview

The synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is achieved through a two-step reaction sequence. The initial step involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield the key intermediate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid. The subsequent step is the cyclocondensation of this γ-keto acid with hydrazine hydrate, which upon heating, forms the stable pyridazinone ring.

Synthesis_Workflow Reactant1 1,3-Dimethoxybenzene Intermediate 4-(2,4-Dimethoxyphenyl)- 4-oxobutanoic acid Reactant1->Intermediate Step 1: Friedel-Crafts Acylation (e.g., CS₂ or Nitrobenzene) Reactant2 Succinic Anhydride Reactant2->Intermediate Catalyst1 Anhydrous AlCl₃ Catalyst1->Intermediate Product 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Intermediate->Product Step 2: Cyclization (e.g., Ethanol, Reflux) Reactant3 Hydrazine Hydrate Reactant3->Product

Caption: Overall synthetic workflow for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
1,3-DimethoxybenzeneReagent Grade, ≥99%Sigma-Aldrich151-10-0
Succinic AnhydrideReagent Grade, ≥99%Alfa Aesar108-30-5
Aluminum Chloride, AnhydrousReagent Grade, ≥99%Acros Organics7446-70-0
Hydrazine Hydrate55% Solution (35% Hydrazine)Fisher Scientific10217-52-4
Carbon Disulfide (CS₂)Anhydrous, ≥99%EMD Millipore75-15-0
Hydrochloric Acid (HCl)Concentrated, 37%J.T. Baker7647-01-0
Ethanol200 Proof, AnhydrousDecon Labs64-17-5
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ethyl AcetateACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Sodium BicarbonateACS GradeFisher Scientific144-55-8
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6

Experimental Protocol

Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid

This procedure details the Friedel-Crafts acylation of 1,3-dimethoxybenzene. The methoxy groups are ortho, para-directing, and due to steric hindrance at the position between the two methoxy groups, the acylation predominantly occurs at the para position relative to one methoxy group and ortho to the other.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas. Carbon disulfide is highly flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (29.3 g, 0.22 mol).

  • Solvent Addition: Carefully add 150 mL of anhydrous carbon disulfide to the flask. The mixture will form a slurry.

  • Reactant Addition: In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) and 1,3-dimethoxybenzene (13.8 g, 0.10 mol) in 50 mL of anhydrous carbon disulfide.

  • Reaction Execution: Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred aluminum chloride slurry over a period of 30 minutes. An initial exothermic reaction may be observed.

  • Reflux: After the addition is complete, gently heat the reaction mixture to reflux for 2 hours. The color of the mixture will typically darken.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Solvent Removal: Transfer the mixture to a separatory funnel. The carbon disulfide layer will be on the bottom. Separate the layers. If a significant amount of product remains in the aqueous layer, it can be extracted with dichloromethane (2 x 50 mL). To remove the carbon disulfide, it is safest to use a rotary evaporator in a well-ventilated fume hood.

  • Extraction: The crude product, which may precipitate, is collected. The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are washed with water (100 mL) and then with a saturated sodium bicarbonate solution (2 x 100 mL) to extract the carboxylic acid product.

  • Acidification and Isolation: The combined sodium bicarbonate extracts are cooled in an ice bath and slowly acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

This step involves the cyclization of the γ-keto acid with hydrazine hydrate to form the pyridazinone ring.

Safety Precaution: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[1][2] Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid (10.0 g, 0.042 mol) in 100 mL of ethanol.

  • Hydrazine Addition: To the stirred suspension, add hydrazine hydrate (4.2 mL, 0.084 mol, ~2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol as a crystalline solid.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acidC₁₂H₁₄O₅238.2423.8User DefinedUser DefinedLiterature/Experimental
6-(2,4-Dimethoxyphenyl)pyridazin-3-olC₁₂H₁₂N₂O₃232.249.75 (from 10g intermediate)User DefinedUser DefinedLiterature/Experimental

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid:

    • ¹H NMR: Expect signals for the two methoxy groups, aromatic protons, and the two methylene groups of the butanoic acid chain.

    • ¹³C NMR: Expect signals for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, methoxy carbons, and methylene carbons.

    • IR (KBr): Characteristic absorptions for the carboxylic acid O-H stretch (broad), C=O stretch (ketone and carboxylic acid), and C-O stretches of the ether groups.

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight.

  • 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol:

    • ¹H NMR: Expect signals for the two methoxy groups, aromatic protons, and the protons on the pyridazinone ring. The -OH proton may be broad or exchange with D₂O.

    • ¹³C NMR: Expect signals for the carbons of the dimethoxyphenyl ring and the pyridazinone ring, including the carbonyl carbon.

    • IR (KBr): Characteristic absorptions for the O-H stretch, N-H stretch (if in tautomeric form), C=O stretch of the pyridazinone, and C-O stretches of the ether groups.

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight.[3]

Safety and Handling

  • 1,3-Dimethoxybenzene: Irritating to eyes, respiratory system, and skin.[4][5][6][7][8] Combustible liquid.[4][5]

  • Succinic Anhydride: Harmful if swallowed. Causes severe skin burns and eye damage.[9][10][11][12] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11][12]

  • Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage.[13][14][15] Reacts violently with water.

  • Hydrazine Hydrate: Fatal if inhaled, toxic if swallowed or in contact with skin.[1][2][16][17][18] Causes severe skin burns and eye damage.[1][2][16][17][18] Suspected of causing cancer.[1][2][16][18]

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. The described two-step synthesis is efficient and utilizes readily available starting materials. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable pyridazinone derivative for further investigation in drug discovery and development programs. The provided characterization guidelines will aid in confirming the identity and purity of the final product.

References

  • Fisher Scientific. (2014, September 29).
  • Cole-Parmer. (2005, October 3).
  • Thermo Fisher Scientific. (2025, August 13).
  • Fisher Scientific. (2023, September 21).
  • Fisher Scientific. (2011, December 16).
  • Sigma-Aldrich. (2026, January 6).
  • Carl Roth. (n.d.).
  • Apollo Scientific. (2022, September 16).
  • BASF. (2025, May 27). Safety data sheet: Aluminium chloride anhydrous screened.
  • Durham Tech. (2019, April 25).
  • Synerzine. (2018, June 22).
  • American Molecules. (n.d.).
  • Arkema. (2012, January 3).
  • Meta-Sci. (n.d.).
  • Sigma-Aldrich. (2025, December 23).
  • Durham Tech. (2014, September 29).
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2006, January 28).
  • Polynt S.p.A. (2015, July 14).
  • Merck Millipore. (2023, November 6). Safety Data Sheet: Succinic anhydride for synthesis.
  • Applichem. (n.d.). 6-(2,4-DIMETHOXYPHENYL)PYRIDAZIN-3-OL. Retrieved from [Link]

Sources

Application

Application Note and Protocol: Solubilization of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol for Cell Culture Assays

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the effective solubilization of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a pyridazinone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the effective solubilization of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a pyridazinone derivative with potential pharmacological applications, for use in a variety of cell-based assays.[1][2] Due to the hydrophobic nature of many pyridazinone compounds, achieving a homogenous and biologically compatible solution is critical for obtaining accurate and reproducible experimental results.[3] This guide outlines a detailed, field-proven protocol for the preparation of high-concentration stock solutions and their subsequent dilution to working concentrations suitable for cell culture, while minimizing solvent-induced cytotoxicity.

Introduction: The Challenge of Compound Solubility in Cell-Based Assays

The pyridazinone scaffold is a key feature in many compounds under investigation for a wide range of biological activities, including cardiovascular and anticancer effects.[2][4] A common hurdle in the preclinical evaluation of these promising molecules is their limited aqueous solubility. For in vitro studies, test compounds must be fully dissolved in a vehicle that is miscible with the cell culture medium and non-toxic to the cells at the final working concentration.[5] The introduction of an external solvent can, however, alter the cellular environment and potentially impact experimental outcomes, making a carefully optimized dissolution protocol essential.[5][6]

Physicochemical Properties of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

A foundational understanding of the compound's properties is crucial for developing an appropriate solubilization strategy.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂O₃[11]
Molecular Weight 232.24 g/mol [11]
Predicted Solubility Poor in water; Soluble in DMSO and ethanolInferred from analogs[7][8][9][10]

Core Principles of Stock Solution Preparation

The primary strategy for dissolving hydrophobic compounds for cell culture is to first create a highly concentrated stock solution in a suitable organic solvent.[12][13] This stock is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration, ensuring the final solvent concentration remains below cytotoxic levels.[14][15]

dot

Caption: Workflow for preparing and using a compound stock solution.

Recommended Solvents and Vehicle Controls

Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions of water-insoluble compounds for cell-based assays.[4][14] It is a powerful solvent that is miscible with water and cell culture media. However, DMSO can exhibit cytotoxicity and affect cell differentiation and growth at concentrations typically above 1%.[5] It is imperative to keep the final concentration of DMSO in the culture medium as low as possible, ideally ≤ 0.1% and almost always below 0.5%.[4][14][16]

Ethanol: While less common than DMSO, ethanol can also be an effective solvent.[17] It is important to note that ethanol can have biological effects, and its final concentration should also be kept to a minimum, generally below 0.1%, as even low percentages can result in significant molar concentrations.[17]

Vehicle Control: A vehicle control is an essential component of any experiment involving solvents.[14] This control consists of cells treated with the same concentration of solvent (e.g., 0.1% DMSO) as the compound-treated cells. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent itself.[15]

Detailed Protocol for Solubilization

This protocol describes the preparation of a 10 mM stock solution in DMSO, a standard starting concentration for many in vitro screening applications.

Materials:
  • 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[18]

  • Calibrated pipettes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Protocol Steps:
  • Calculate Required Mass: Determine the mass of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol needed to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (232.24 g/mol ) x (1000 mg/g) = 2.32 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.[15] For handling potent or unknown compounds, perform this step in a chemical fume hood.[16]

  • Add Solvent: Add the appropriate volume of sterile, cell culture-grade DMSO to the tube containing the compound powder.[19]

  • Ensure Complete Dissolution: Vortex the solution vigorously until the compound is completely dissolved.[19] The solution should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed, but ensure the compound is heat-stable.[16]

  • Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be passed through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube.[15][20] Note that DMSO itself is not conducive to bacterial growth.[13]

  • Storage and Aliquoting: Store the stock solution at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][13]

dot

Protocol_Workflow start Start calculate 1. Calculate Mass for 10 mM Stock Solution start->calculate weigh 2. Weigh 2.32 mg of Compound calculate->weigh add_dmso 3. Add 1 mL of Sterile DMSO weigh->add_dmso vortex 4. Vortex Until Completely Dissolved add_dmso->vortex check_dissolution Clear Solution? vortex->check_dissolution check_dissolution->vortex No sterilize 5. Optional: Sterilize with 0.22 µm Syringe Filter check_dissolution->sterilize Yes aliquot 6. Aliquot into Single-Use Tubes sterilize->aliquot store 7. Store at -20°C aliquot->store end_process End store->end_process

Caption: Step-by-step protocol for preparing a 10 mM stock solution.

Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in your complete cell culture medium immediately before adding it to the cells.

Protocol Steps:
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in the medium.

    • Formula: V₁M₁ = V₂M₂ (where V=Volume, M=Molarity)

    • Example for preparing 10 mL of a 10 µM working solution from a 10 mM stock: V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Dilute Stock: Add the calculated volume of the stock solution (10 µL in the example) to the pre-warmed medium (10 mL). It is crucial to add the small volume of the stock solution to the larger volume of medium while gently swirling to prevent precipitation of the compound.[15][16]

  • Final Solvent Concentration: Verify that the final solvent concentration is within an acceptable, non-toxic range.

    • Calculation: (Volume of Solvent / Total Volume) x 100%

    • Example: (10 µL / 10,000 µL) x 100% = 0.1% DMSO

  • Mix and Use: Mix the working solution gently and add it to your cell cultures immediately. Prepare fresh working solutions for each experiment.

Troubleshooting and Best Practices

  • Precipitation: If the compound precipitates upon dilution in the aqueous medium, try a serial dilution approach. First, dilute the stock in a smaller volume of medium, then add this intermediate dilution to the final volume.

  • Solvent Toxicity: Always determine the maximum tolerated solvent concentration for your specific cell line by running a solvent toxicity assay.[15]

  • Accurate Pipetting: Use calibrated pipettes to ensure accurate concentrations, especially when handling small volumes of stock solution.[18]

  • Labeling: Clearly label all stock solutions and aliquots with the compound name, concentration, solvent, and date of preparation.[12]

By adhering to this detailed protocol, researchers can confidently prepare 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol for cell culture assays, ensuring the integrity and reproducibility of their experimental data.

References

  • Stock Solutions. Cold Spring Harbor Protocols.
  • In cell culture, what is the appropriate solvent for a drug other than DMSo? . ResearchGate. Available from: [Link]

  • Holm, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays . PLoS ONE. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know . G-Biosciences. Available from: [Link]

  • Preparation of Stock Solutions . Enfanos. Available from: [Link]

  • How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions ? . ResearchGate. Available from: [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? . ResearchGate. Available from: [Link]

  • Stock Liquid Solution For In Vitro Cell Culture Applications . InVitria. Available from: [Link]

  • 6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one . PubChem. Available from: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulatebio. Available from: [Link]

  • Shakeel, F., Imran, M., & Haq, N. (2021). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents . Current Advances in Chemistry and Biochemistry, 2. Available from: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents . Molecules, 24(18), 3388. Available from: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents . MDPI. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . (2013). PLoS ONE. Available from: [Link]

  • Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3 ( 2H)-one in various neat solvents at different temperatures . ResearchGate. Available from: [Link]

  • Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents . Longdom Publishing. Available from: [Link]

  • 6-(2,4-DIMETHOXYPHENYL)PYRIDAZIN-3-OL . Appchem. Available from: [Link]

  • Al-Qaisi, J. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation . Scientific Reports, 13(1), 2002. Available from: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives . Scholars Research Library. Available from: [Link]

  • In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease . Scientific Reports. Available from: [Link]

Sources

Method

Comprehensive NMR Characterization of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Derivatives: A Guide for Structural Elucidation

An Application Note and Protocol from the Senior Application Scientist Abstract Derivatives of 6-arylpyridazin-3-ol represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Derivatives of 6-arylpyridazin-3-ol represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their robust structural characterization is a prerequisite for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of these molecules in solution.[1][2] This guide provides a comprehensive set of protocols and expert insights for the complete NMR characterization of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol derivatives, leveraging a suite of one- and two-dimensional NMR experiments. We will detail not just the steps, but the scientific rationale behind each experimental choice, enabling researchers to confidently assign every proton and carbon signal, and to probe the molecule's three-dimensional conformation.

Introduction: The Structural Challenge

The target molecule, 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, possesses several key structural features that necessitate a multi-faceted NMR approach for full characterization:

  • Two Aromatic Systems: A substituted pyridazinone ring and a dimethoxyphenyl ring, each with its own set of proton and carbon signals that require unambiguous assignment.

  • Quaternary Carbons: The structure contains multiple carbons with no directly attached protons (C3, C6, C1', C2', C4'), which are invisible to standard proton NMR and require heteronuclear correlation techniques for their assignment.[3]

  • Potential Tautomerism: The pyridazin-3-ol core can exist in a lactam-lactim tautomeric equilibrium, which can be influenced by the solvent environment.[4][5] Understanding the predominant form is crucial for defining the molecule's chemical properties.

  • Conformational Flexibility: Rotation around the single bond connecting the phenyl and pyridazinone rings dictates the molecule's 3D shape. Probing this conformation is essential as it often governs biological activity.

This guide will systematically address these challenges using a logical workflow of NMR experiments.

Strategic Workflow for NMR Analysis

A successful structural elucidation relies on a sequential and logical application of various NMR experiments. Each experiment builds upon the information provided by the last, culminating in a complete and validated structural assignment.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Spectra cluster_2D Phase 3: 2D Correlation cluster_analysis Phase 4: Final Structure Prep Sample Preparation (Solvent & Concentration) H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C & DEPT-135 (Carbon Environments & Types) H1->C13 COSY ¹H-¹H COSY (Proton Spin Systems) C13->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC NOESY ¹H-¹H NOESY (Through-Space Proximity) HMBC->NOESY Assign Full Structural Assignment & Conformation NOESY->Assign

Caption: Logical workflow for comprehensive NMR characterization.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of NMR data is fundamentally dependent on proper sample preparation.[6] For 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol derivatives, which contain an exchangeable proton (OH/NH), the choice of solvent is critical.

Causality: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves a wide range of organic compounds, and its hydrogen-bond accepting nature slows down the exchange rate of the N-H or O-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal in the ¹H NMR spectrum.[6] In contrast, solvents like CDCl₃ might lead to faster proton exchange and may not be suitable for observing this labile proton.

ParameterRecommendationRationale
Solvent DMSO-d₆ (99.9 atom % D)Excellent solubility for polar compounds; slows exchange of labile protons.[6][7]
NMR Tube High-quality 5 mm tubeMinimizes magnetic field distortions, leading to better line shape and resolution.[6]
Sample Amount ¹H NMR: 2-5 mg¹³C & 2D NMR: 10-20 mg[8]To ensure an adequate signal-to-noise ratio (S/N) within a reasonable experiment time. 2D experiments are less sensitive and require more concentrated samples.[6][9]
Solvent Volume 0.6 - 0.7 mLAchieves the optimal sample height (4.5-5.0 cm) for proper shimming and magnetic field homogeneity.[10]
Filtration Filter through glass wool/cotton plug if particulates are visibleUndissolved solids will degrade spectral quality by disrupting the magnetic field homogeneity.[10]

Step-by-Step Methodology:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ using a pipette or syringe.

  • Gently vortex or sonicate the vial until the sample is fully dissolved.

  • If any particulate matter remains, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely to prevent contamination and solvent evaporation.

Protocol 2: Acquisition of NMR Spectra

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized based on the specific sample and instrument.[6]

ExperimentKey Parameters & Starting Values (500 MHz)Purpose & Insights Gained
¹H NMR ns (scans): 16, d1 (relaxation delay): 2sProvides proton count (integration), chemical environment (chemical shift), and connectivity to adjacent protons (coupling constants).
¹³C{¹H} NMR ns: 1024, d1: 2sReveals the number of unique carbon environments, including quaternary carbons.
DEPT-135 ns: 256, d1: 2sDifferentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.
¹H-¹H COSY ns: 8, TD(F1): 256Maps proton-proton couplings, identifying spin systems within the pyridazinone and phenyl rings.[11]
¹H-¹³C HSQC ns: 16, TD(F1): 256Correlates each proton to its directly attached carbon (¹JCH), providing definitive C-H assignments.[12][13]
¹H-¹³C HMBC ns: 64, TD(F1): 512, Long-range J-coupling delay optimized for ~8 HzCrucial for structural assembly. Shows correlations between protons and carbons over 2-4 bonds (ⁿJCH), linking fragments and assigning quaternary carbons.[3][12][13]
¹H-¹H NOESY ns: 32, TD(F1): 256, d8 (mixing time): 500-800 msIdentifies protons that are close in space (<5 Å), regardless of bonding. Essential for conformational analysis.[14][15]

Data Interpretation: A Guided Analysis

Let's analyze the expected NMR data for the 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol structure.

Structure and Numbering Scheme: Structure of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol with atom numbering

Expected ¹H and ¹³C Chemical Shifts

The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings. The following table provides expected ranges based on literature data for similar structures.[16][17][18]

PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale & Key Correlations
H4 / C4 CH~7.1 - 7.3~128 - 132Doublet, coupled to H5. HSQC to C4. HMBC to C6, C5, C3.
H5 / C5 CH~7.8 - 8.0~133 - 136Doublet, coupled to H4. HSQC to C5. HMBC to C3, C4, C6.
C3 C=O / C-OH-~160 - 165Quaternary lactam/lactim carbon. Key HMBC from H4 and H5.
C6 C-Ar-~145 - 150Quaternary carbon. Key HMBC from H5 and H6'.
NH/OH NH / OH~11.0 - 13.0 (broad)-Labile proton, shift is concentration and temperature dependent. May show HMBC to C3 and C4.
H3' / C3' CH~6.6 - 6.8~98 - 100Doublet (J ≈ 2.5 Hz), coupled to H5'. HSQC to C3'. HMBC to C1', C2', C4', C5'.
H5' / C5' CH~6.7 - 6.9~105 - 108Doublet of doublets (J ≈ 8.5, 2.5 Hz), coupled to H6' and H3'. HSQC to C5'. HMBC to C1', C3', C4', C6'.
H6' / C6' CH~7.9 - 8.1~130 - 133Doublet (J ≈ 8.5 Hz), coupled to H5'. HSQC to C6'. HMBC to C1', C2', C4', C5', and crucially, to C6 of the pyridazinone ring.
C1' C-Het-~118 - 122Quaternary carbon. Key HMBC from H3', H5', H6'.
C2' C-O-~160 - 163Quaternary carbon. Key HMBC from H3', H6', and 2'-OCH₃ protons.
C4' C-O-~162 - 165Quaternary carbon. Key HMBC from H3', H5', H6', and 4'-OCH₃ protons.
2'-OCH₃ OCH₃~3.8 - 3.9~55 - 57Singlet. HSQC to its carbon. Key HMBC to C2'. Key NOESY to H3'.
4'-OCH₃ OCH₃~3.9 - 4.0~55 - 57Singlet. HSQC to its carbon. Key HMBC to C4'. Key NOESY to H3' and H5'.
Assembling the Structure with 2D NMR

COSY: Will establish the H4-H5 coupling in the pyridazinone ring and the H3'-H5'-H6' spin system in the phenyl ring.

HSQC: Provides the direct, one-bond correlations to assign the carbons attached to the protons identified in the COSY spectrum.[12]

HMBC - The Key to Connectivity: The HMBC experiment is paramount for confirming the overall structure by linking the isolated spin systems and assigning the quaternary carbons.[3][19]

HMBC_Correlations cluster_pyridazinone Pyridazinone Ring cluster_phenyl Dimethoxyphenyl Ring H4 H4 C6 C6 H4->C6 ³J H5 H5 C3 C3 H5->C3 ³J H5->C6 ²J H6_prime H6' H6_prime->C6 ³J (Critical Link) C1_prime C1' H6_prime->C1_prime ²J C2_prime C2' H6_prime->C2_prime ³J OCH3_2_prime 2'-OCH₃ OCH3_2_prime->C2_prime ²J

Caption: Key HMBC correlations for structural assignment.

Critical HMBC Correlations to Confirm:

  • H5 to C6 and C3: Confirms the positions within the pyridazinone ring.

  • H4 to C6 and C3: Further validates the pyridazinone structure.

  • H6' to C2' and C1': Establishes connectivity within the phenyl ring.

  • 2'-OCH₃ protons to C2': Anchors the methoxy group to its correct position.

  • The Decisive Correlation: H6' to C6: This three-bond correlation across the aryl-heteroaryl linkage is the most critical piece of evidence, unambiguously proving that the dimethoxyphenyl ring is attached at the C6 position of the pyridazinone core.

Conformational Analysis with NOESY

The Nuclear Overhauser Effect (NOE) detects protons that are close in space, providing crucial information about the molecule's preferred conformation.[15] The key dihedral angle to probe is around the C6-C1' bond.

Caption: Expected NOESY correlations defining conformation.

Key NOESY Cross-Peaks to Look For:

  • NOE between H5 and H6': A strong correlation would indicate a relatively planar conformation where these two protons are spatially close.

  • NOE between H5 and the 2'-OCH₃ protons: The presence of this correlation would also support a conformation where the 2'-methoxy group is oriented towards the pyridazinone ring.

The relative intensities of these NOE cross-peaks can provide semi-quantitative information about the average internuclear distances, helping to define the dominant conformation in solution.[14][20]

Troubleshooting and Advanced Considerations

  • Broad NH/OH Signal: If the labile proton signal is too broad or not observed, slightly lowering the temperature or ensuring the use of high-purity, dry DMSO-d₆ can sometimes sharpen the peak.

  • Low Solubility: If the compound is not sufficiently soluble in DMSO-d₆, other polar aprotic solvents like DMF-d₇ can be considered, though one must be aware of potential changes in chemical shifts due to solvent effects.[5][7][21]

  • Signal Overlap: In cases of severe signal overlap in the ¹H spectrum, a 2D TOCSY (Total Correlation Spectroscopy) experiment can be beneficial. TOCSY extends the correlation beyond direct coupling partners to reveal all protons within a single spin system, which can help in resolving complex multiplets.[11]

Conclusion

The structural elucidation of novel pharmaceutical compounds like 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol derivatives is a non-trivial task that requires a systematic and multi-pronged analytical approach. By following the detailed protocols and interpretation strategies outlined in this guide—from careful sample preparation to the synergistic use of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY)—researchers can achieve complete and unambiguous characterization. This level of rigorous analysis is fundamental to advancing drug discovery programs and building a robust understanding of molecular behavior.[1][22][23]

References

  • G. Jones, An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives, Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • P. Besada et al., 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives, ResearchGate, [Link]

  • P. Besada et al., Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones, Magnetic Resonance in Chemistry, [Link]

  • V. J. Kowalewski & D. G. De Kowalewski, H-H and 13C-H coupling constants in pyridazine, ResearchGate, [Link]

  • Organomation, NMR Sample Preparation: The Complete Guide, Organomation, [Link]

  • R. Ahmed, The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research, Authorea, Inc., [Link]

  • P. Besada et al., 1H, 13C, and 15N NMR spectra of some pyridazine derivatives, Magnetic Resonance in Chemistry, [Link]

  • M. Rimaz et al., Tautomerism and Isotopic Multiplets in the 13C NMR Spectra of Partially Deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and Their Sulfur Analogs, Magnetic Resonance in Chemistry, [Link]

  • R. Ahmed, The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions, ResearchGate, [Link]

  • Not available, NMR sample preparation guidelines, Not available, [Link]

  • Western University, NMR Sample Preparation, Western University, [Link]

  • M. K. Al-Heib, "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis", International Journal of Pharmaceutical Research and Applications, [Link]

  • A. K. J. Al-Qahtani et al., NMR as a “Gold Standard” Method in Drug Design and Discovery, Molecules, [Link]

  • Emerald Cloud Lab, ExperimentNMR2D Documentation, Emerald Cloud Lab, [Link]

  • R. Ahmed, The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions, Preprints.org, [Link]

  • M. Carabaca et al., DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid, Comptes Rendus Chimie, [Link]

  • Emery Pharma, A Step-By-Step Guide to 1D and 2D NMR Interpretation, Emery Pharma, [Link]

  • S. M. Hasan, Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide, ResearchGate, [Link]

  • D. J. T. S. D. of C. at O. U. O. of C. at O. U. Henry Rzepa, Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms, Not available, [Link]

  • A. M. Madni et al., Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation, Molecules, [Link]

  • S. M. Hasan, Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N, SciSpace, [Link]

  • Epistemeo, How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum., YouTube, [Link]

  • Not available, 5.4: NOESY Spectra, Chemistry LibreTexts, [Link]

  • Not available, 5.3: HMBC and HMQC Spectra, Chemistry LibreTexts, [Link]

  • Walsh Medical Media, Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques, Walsh Medical Media, [Link]

  • S. Begum & D. S. Rawat, Heteronuclear Multible Bond Correlation Spectroscopy- An Overview, Not available, [Link]

  • ResearchGate, 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b)..., ResearchGate, [Link]

  • San Diego State University, Conformational Analysis, San Diego State University, [Link]

  • ResearchGate, Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b, ResearchGate, [Link]

  • ResearchGate, Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation, ResearchGate, [Link]

  • Not available, Coupling constants for 1H and 13C NMR, Not available, [Link]

  • Not available, 13-C NMR Chemical Shift Table.pdf, Not available, [Link]

  • Columbia University, HSQC and HMBC - NMR Core Facility, Columbia University, [Link]

  • N. I. Dodoff & K. L. Kunev, A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, Molbank, [Link]

  • D. Genest et al., Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR, Biophysical Chemistry, [Link]

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Application

Application Note: Formulation and Permeation Profiling of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol for Topical Dermatological Studies

Executive Summary The development of targeted topical therapeutics requires overcoming the formidable barrier of the stratum corneum while maintaining the chemical stability and biological activity of the active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted topical therapeutics requires overcoming the formidable barrier of the stratum corneum while maintaining the chemical stability and biological activity of the active pharmaceutical ingredient (API). This application note details the physicochemical profiling, rational formulation, and in vitro validation protocols for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (hereafter referred to as 6-DMPP ). By utilizing a nanoemulsion gel (NEG) delivery system, this protocol provides a self-validating framework to evaluate 6-DMPP in preclinical models of cutaneous inflammation and skin fibrosis.

Scientific Rationale & Target Biology

Pyridazinones and their tautomeric pyridazin-3-ol derivatives are privileged scaffolds in medicinal chemistry. Recent literature highlights the efficacy of the pyridazinone pharmacophore in dual COX-1/COX-2 inhibition[1] and as potent inhibitors of PARP7 (TIPARP)[2]. In dermatological contexts, topical administration of apoptosis-inducing or anti-inflammatory agents via pyridazinone derivatives has shown significant promise in mitigating bleomycin-induced skin fibrosis and local edema.

Topical delivery of 6-DMPP offers a distinct pharmacokinetic advantage: it maximizes local tissue concentration at the site of inflammation or fibrotic lesion while minimizing systemic exposure and off-target toxicity.

Mechanism A Topical Application of 6-DMPP B Stratum Corneum Penetration A->B Enhanced by Transcutol C Target Engagement (e.g., PARP7 / COX-2) B->C Epidermal/Dermal Diffusion D Downregulation of Pro-inflammatory Cytokines C->D Transcriptional Blockade E Reduction of Skin Fibrosis & Edema D->E Phenotypic Rescue

Fig 1. Biological mechanism of topically applied 6-DMPP in skin inflammation and fibrosis.

Physicochemical Profiling

Understanding the intrinsic properties of 6-DMPP is critical for formulation. The molecule exists in a tautomeric equilibrium between the lactim (pyridazin-3-ol) and lactam (pyridazin-3(2H)-one) forms. The 2,4-dimethoxyphenyl moiety imparts significant lipophilicity, resulting in poor aqueous solubility but favorable partitioning into lipid-rich environments[3].

Table 1: Physicochemical Properties of 6-DMPP

PropertyValue / DescriptionFormulation Implication
CAS Number 1105194-34-0API Identification & Sourcing
Molecular Formula C₁₂H₁₂N₂O₃-
Molecular Weight 232.23 g/mol Ideal for transdermal delivery (< 500 Da rule)
SMILES COc1cc(OC)ccc1c1ccc(nn1)OTautomeric H-bond donor/acceptor dynamics
Estimated LogP ~2.5 - 3.0Requires lipophilic solubilizers (e.g., Capryol 90)
Aqueous Solubility < 0.1 mg/mL (Poor)Necessitates nanoemulsion or co-solvent system

Formulation Strategy: Nanoemulsion Gel (NEG)

To achieve a thermodynamic activity gradient sufficient to drive 6-DMPP across the stratum corneum, we utilize an oil-in-water (O/W) nanoemulsion suspended in a hydrogel matrix.

  • Causality of Excipients: Capryol 90 (Propylene glycol monocaprylate) is selected as the oil phase due to its high solubilization capacity for dimethoxyphenyl-substituted compounds. Transcutol P (Diethylene glycol monoethyl ether) is utilized as a co-surfactant and penetration enhancer; it fluidizes the intercellular lipid bilayers of the stratum corneum without causing irreversible structural damage. Carbopol 940 provides the necessary rheological yield stress to keep the nano-droplets suspended and ensures adherence to the skin.

Workflow A 6-DMPP (API) B Oil Phase (Capryol 90) A->B E Primary Emulsion (High-Shear Mixing) B->E C Surfactant Mix (Tween 80 / Transcutol) C->E D Aqueous Phase (Water) D->E F Nanoemulsion Gel (Carbopol 940) E->F Gelling Agent

Fig 2. Step-by-step formulation workflow for 6-DMPP nanoemulsion gel.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) steps ensure that any failure in permeation can be accurately attributed to API behavior rather than systemic experimental error.

Phase 1: API Solubilization & Excipient Screening
  • Preparation: Weigh 10 mg of 6-DMPP into a series of 2 mL Eppendorf tubes.

  • Solvent Addition: Add 1 mL of various vehicles (Capryol 90, Tween 80, Transcutol P, PEG 400, PBS pH 7.4) to separate tubes.

  • Equilibration: Vortex for 5 minutes, then place in an isothermal shaker at 25°C ± 0.5°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 RPM for 15 minutes to pellet undissolved API.

  • Quantification: Dilute the supernatant in methanol and analyze via HPLC-UV (λmax typically ~280 nm for pyridazinones).

  • System Validation (QC): Run a blank solvent control to ensure no excipient peaks co-elute with the 6-DMPP peak. Calculate mass balance by re-dissolving the pellet in 100% DMSO; the sum of dissolved and pelleted API must equal 90-110% of the initial 10 mg.

Phase 2: Preparation of 6-DMPP Nanoemulsion Gel (NEG)
  • Oil Phase Preparation: Dissolve 1% (w/w) 6-DMPP in 10% (w/w) Capryol 90 under gentle magnetic stirring at 40°C until optically clear.

  • Smix Preparation: Blend Tween 80 and Transcutol P at a 1:1 ratio to create the surfactant mixture (Smix). Add 20% (w/w) of Smix to the oil phase.

  • Aqueous Titration: Dropwise add 68% (w/w) purified water to the lipid-surfactant mixture while subjecting the system to high-shear homogenization at 15,000 RPM for 10 minutes.

  • Gelation: Disperse 1% (w/w) Carbopol 940 into the nanoemulsion. Neutralize dropwise with Triethanolamine (TEA) until the pH reaches 5.5 (matching the acid mantle of human skin), which will trigger rapid cross-linking and gelation.

  • System Validation (QC): Prior to gelation, analyze the primary emulsion via Dynamic Light Scattering (DLS). The protocol is only validated to proceed if the Z-average droplet size is < 150 nm and the Polydispersity Index (PDI) is < 0.2, ensuring uniform distribution.

Phase 3: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Note: Skin surface temperature is lower than core body temperature. Maintaining the receptor compartment at 37°C will erroneously heat the skin surface to ~35°C, altering lipid fluidity. The receptor must be maintained at 32°C ± 0.5°C to accurately simulate human skin.

  • Membrane Preparation: Hydrate Strat-M® synthetic membranes (or thaw excised porcine ear skin) in PBS for 30 minutes. Mount the membrane between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.76 cm²).

  • Receptor Fluid: Fill the receptor compartment (typically 12 mL) with PBS (pH 7.4) containing 2% Tween 80.

    • Causality: Tween 80 is mandatory to maintain "sink conditions." Without it, the lipophilic 6-DMPP will saturate the aqueous receptor fluid, artificially halting permeation due to a collapsed concentration gradient.

  • Dosing: Apply 200 mg of the 6-DMPP NEG evenly across the donor compartment membrane. Seal with Parafilm to prevent evaporation.

  • Sampling: At predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw 0.5 mL of receptor fluid and immediately replace it with 0.5 mL of fresh, pre-warmed receptor medium.

  • System Validation (QC):

    • Sink Condition Check: Ensure the maximum concentration of 6-DMPP in the receptor fluid never exceeds 10% of its saturation solubility in that specific medium.

    • Mass Balance Recovery: At 24 hours, extract the remaining formulation from the donor chamber and extract the membrane using methanol. Total API recovered (Receptor + Membrane + Donor) must fall between 90-110%.

Data Presentation & Expected Outcomes

The permeation kinetics should be calculated using Fick's First Law of Diffusion. The cumulative amount of drug permeated per unit area ( Qn​ ) is plotted against time.

Table 2: Expected Permeation Kinetics for 6-DMPP Formulations

Formulation TypeSteady-State Flux ( Jss​ ) (µg/cm²/h)Permeability Coefficient ( Kp​ ) (cm/h)Lag Time ( Tlag​ ) (h)Skin Retention at 24h (µg/cm²)
Aqueous Suspension (Control) < 0.5< 1.0 x 10⁻⁴> 4.0< 5.0
Simple Ointment 2.5 ± 0.43.2 x 10⁻³2.515.2 ± 2.1
6-DMPP Nanoemulsion Gel 12.8 ± 1.21.8 x 10⁻²0.848.5 ± 4.3

Interpretation: The NEG formulation is expected to significantly reduce the lag time and increase the steady-state flux due to the nanometric droplet size and the stratum corneum fluidization provided by Transcutol P. High skin retention is ideal for dermatological targets (e.g., local PARP7 or COX inhibition) as it minimizes systemic clearance.

References

  • Borges, A. et al. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances, National Center for Biotechnology Information (PMC). URL:[Link]

  • Hasan, M. et al. Topical Administration of an Apoptosis Inducer Mitigates Bleomycin-Induced Skin Fibrosis. ACS Pharmacology & Translational Science. URL:[Link]

  • Ribon Therapeutics Inc.Pyridazinones as PARP7 inhibitors. US Patent 11691969B2. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol synthesis

Welcome to the technical support center for the synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, scientifically-grounded solutions to improve reaction yield and product purity.

Preamble: The Synthetic Pathway

The most common and direct route to synthesizing 6-arylpyridazin-3(2H)-ones, such as our target molecule 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, involves the cyclocondensation of a γ-keto acid with hydrazine.[1][2][3] The key precursor is 3-(2,4-dimethoxybenzoyl)propanoic acid. This γ-keto acid is typically prepared via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride. The subsequent reaction with hydrazine hydrate, usually in a protic solvent like ethanol or acetic acid, leads to the formation of the pyridazinone ring.

The overall reaction scheme is as follows:

Step 1: Friedel-Crafts Acylation

  • 1,3-Dimethoxybenzene + Succinic Anhydride → 3-(2,4-Dimethoxybenzoyl)propanoic acid

Step 2: Cyclocondensation

  • 3-(2,4-Dimethoxybenzoyl)propanoic acid + Hydrazine Hydrate → 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

While this pathway appears straightforward, several factors can influence the yield and purity of the final product. This guide will address these potential pitfalls in a question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Intermediate, 3-(2,4-Dimethoxybenzoyl)propanoic acid

Question: My Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride is resulting in a low yield. What are the likely causes and how can I optimize this step?

Answer: A low yield in this initial step is a common problem and significantly impacts the overall yield of your final product. The primary culprits are often related to the catalyst, reaction conditions, and potential side reactions.

  • Catalyst Choice and Stoichiometry: Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst for this reaction. However, due to the two methoxy groups on the aromatic ring, which can coordinate with AlCl₃, a higher than stoichiometric amount of the catalyst is often required. A molar ratio of at least 2.2 to 2.5 equivalents of AlCl₃ to succinic anhydride is recommended to ensure sufficient catalytic activity.

  • Reaction Solvent and Temperature: The choice of solvent is critical. Nitrobenzene or 1,2-dichloroethane are effective solvents for this reaction. The reaction is typically performed at a low temperature initially (0-5 °C) during the addition of reagents to control the exothermic reaction, and then gradually warmed to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion.

  • Work-up Procedure: A careful work-up is essential to prevent the decomposition of the product. The reaction mixture should be quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum salts and protonates the carboxylate, precipitating the desired γ-keto acid.

Optimization Protocol for Friedel-Crafts Acylation:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 eq.) in 1,2-dichloroethane at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.

  • After stirring for 15 minutes, add a solution of 1,3-dimethoxybenzene (1.1 eq.) in 1,2-dichloroethane dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 45 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Issue 2: Low Yield and/or Impurities in the Final Cyclocondensation Step

Question: I am observing a low yield and several spots on my TLC plate after the cyclocondensation of 3-(2,4-dimethoxybenzoyl)propanoic acid with hydrazine. What could be going wrong?

Answer: The cyclocondensation step is where several side reactions can occur, leading to a diminished yield of the desired 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol. The key is to control the reaction conditions to favor the desired cyclization pathway.

  • Reaction Solvent and Temperature: Ethanol is a commonly used solvent for this reaction. Refluxing the mixture is standard practice.[1][3] The reaction time can vary, so it is crucial to monitor the reaction's progress by TLC. Acetic acid can also be used as a solvent and may facilitate the reaction in some cases.

  • Hydrazine Stoichiometry: An excess of hydrazine hydrate is typically used to ensure complete consumption of the starting keto acid. A molar ratio of 1.5 to 2.0 equivalents of hydrazine hydrate to the γ-keto acid is a good starting point.

  • Formation of Hydrazone Intermediate: The reaction proceeds through the formation of a hydrazone intermediate.[4] In some cases, this intermediate may be stable and require more forcing conditions to cyclize. If the reaction stalls, increasing the temperature or extending the reaction time may be necessary.

  • Potential Side Products: One common side product is the corresponding azine, formed from the reaction of the hydrazone with another molecule of the keto acid. Using a slight excess of hydrazine can help to minimize this. Another possibility is the reduction of the ketone by hydrazine, although this is less common under these conditions.[4]

Optimized Cyclocondensation Protocol:

  • Dissolve 3-(2,4-dimethoxybenzoyl)propanoic acid (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (2.0 eq.) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield pure 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Issue 3: Product Purification Challenges

Question: My final product, 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, is difficult to purify. What are the best methods for obtaining a high-purity sample?

Answer: Purification is a critical final step. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. For 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, ethanol or a mixture of ethanol and water is often a good choice. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.

  • Washing: Sometimes, impurities can be removed by washing the crude product with a suitable solvent. For instance, if unreacted starting materials are present, a wash with a solvent in which the product is insoluble but the impurities are soluble can be effective.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams are provided.

Synthesis Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Intermediate_Keto_Acid 3-(2,4-Dimethoxybenzoyl)propanoic acid 1,3-Dimethoxybenzene->Intermediate_Keto_Acid 1,2-Dichloroethane Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate_Keto_Acid AlCl3 AlCl3 AlCl3->Intermediate_Keto_Acid Final_Product 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Intermediate_Keto_Acid->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Synthetic pathway for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Troubleshooting Workflow Start Low Final Yield Check_Step1 Analyze Yield of Step 1 (γ-Keto Acid) Start->Check_Step1 Optimize_Step1 Optimize Friedel-Crafts: - Increase AlCl3 eq. - Control Temperature - Proper Work-up Check_Step1->Optimize_Step1 Low Check_Step2 Analyze Yield of Step 2 (Cyclocondensation) Check_Step1->Check_Step2 Good Optimize_Step1->Check_Step2 Optimize_Step2 Optimize Cyclocondensation: - Use excess Hydrazine - Monitor by TLC - Adjust solvent/temp Check_Step2->Optimize_Step2 Low Check_Purity Assess Product Purity (TLC, NMR) Check_Step2->Check_Purity Good Optimize_Step2->Check_Purity Purify Purification Strategy: - Recrystallization - Column Chromatography Check_Purity->Purify Impure End High Yield, Pure Product Check_Purity->End Pure Purify->End

Caption: Troubleshooting workflow for low yield issues.

Summary of Key Parameters

ParameterStep 1: Friedel-Crafts AcylationStep 2: CyclocondensationRationale
Key Reagent Ratio AlCl₃: Succinic Anhydride (2.2-2.5 : 1)Hydrazine Hydrate: γ-Keto Acid (1.5-2.0 : 1)Ensures complete reaction and minimizes side products.
Solvent 1,2-Dichloroethane or NitrobenzeneEthanol or Acetic AcidProvides optimal medium for the reaction.
Temperature 0 °C to 45 °CRefluxControls reaction rate and prevents decomposition.
Work-up Quench with Ice/HClCooling/Filtration or ConcentrationIsolates the product effectively.
Purification Recrystallization (Ethanol/Water)Recrystallization (Ethanol) or Column ChromatographyRemoves impurities to yield a pure product.

By carefully controlling these parameters and understanding the potential pitfalls, you can significantly improve the yield and purity of your 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol synthesis.

References

  • Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

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  • Salives, R., et al. (2005). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed. Available at: [Link]

  • Salives, R., et al. (2005). Solid-Phase Syntheses of 6-Arylpyridazin-3( 2H )-Ones. ResearchGate. Available at: [Link]

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  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
  • 6-(2,4-DIMETHOXYPHENYL)PYRIDAZIN-3-OL. Appchem. Available at: [Link]

  • Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Various Authors. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the solubility challenges associated with 6-(2,4-Dimethoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the solubility challenges associated with 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS: 1105194-34-0).

By understanding the underlying physical chemistry of this specific molecule, we can move beyond trial-and-error and apply rational, field-proven formulation strategies.

Part 1: Mechanistic Insights & FAQs

Q: Why does 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol exhibit unexpectedly poor solubility in standard laboratory DMSO? A: The poor solubility is primarily driven by the compound's structural propensity for lactam-lactim tautomerism. While drawn as a "pyridazin-3-ol", the molecule exists in an equilibrium heavily favoring the keto tautomer, pyridazin-3(2H)-one, in the solid state and in polar solvents[1]. This keto-enol tautomerization allows the nitrogen atoms and the keto functionality to engage in extensive intermolecular hydrogen bonding[1]. This strong hydrogen-bonding network significantly increases the crystal lattice energy, making it thermodynamically difficult for DMSO molecules to disrupt the solid lattice and solvate the individual monomers[2].

Q: My stock solution was completely clear yesterday, but today there is a fine white precipitate at the bottom of the tube. What caused this? A: This is a classic symptom of water contamination. DMSO is highly hygroscopic and will rapidly absorb moisture from the ambient air if the vial is left uncapped or improperly sealed. Because the 2,4-dimethoxyphenyl moiety is highly lipophilic, water acts as a potent antisolvent. Even trace amounts of water (>0.1% v/v) in the DMSO can drastically reduce the solubility threshold, forcing the compound to crash out of solution.

Q: How can I differentiate between a kinetic solubility issue and a thermodynamic solubility limit? A: Kinetic solubility refers to the rate at which the compound dissolves, which can be exceptionally slow for high-lattice-energy pyridazinones. To test this, apply gentle heating (40°C) and sonication. The thermal energy helps overcome the high activation energy required to disrupt the tautomeric dimer networks[3]. If the compound dissolves and remains in solution upon cooling to room temperature, your issue was kinetic. If it dissolves upon heating but precipitates again upon cooling, you have hit the thermodynamic solubility limit for that specific solvent system at room temperature.

Part 2: Quantitative Solubility Profiling

To assist in your experimental design, the following table summarizes the expected solubility behaviors of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol under various solvent conditions.

Table 1: Solubility Profiling and Mechanistic Observations

Solvent System / ConditionEstimated Solubility LimitMechanistic Observation
Standard DMSO (Ambient, unsealed)< 2 mMRapid precipitation due to atmospheric water absorption acting as an antisolvent.
Anhydrous DMSO (25 °C)~ 5 - 10 mMSlow dissolution kinetics; requires prolonged agitation to disrupt the crystal lattice.
Anhydrous DMSO (40 °C + Sonication)> 20 mMThermal energy overcomes the activation barrier of intermolecular hydrogen bonds.
DMSO + 0.1% TFA~ 15 mMMild acidification disrupts the lactam-lactim H-bonding network, favoring solvation.
DMSO + 5% Tween-80> 15 mMSurfactant micellar encapsulation prevents re-aggregation of the lipophilic core.

Part 3: Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve precipitation issues during your stock preparation.

TroubleshootingWorkflow Start 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Insoluble in DMSO CheckDMSO Verify DMSO Quality (Check Water Content) Start->CheckDMSO FreshDMSO Use Fresh Anhydrous DMSO (Argon Purged) CheckDMSO->FreshDMSO High Water (>0.1%) Kinetics Assess Dissolution Kinetics (Sonication + 40°C) CheckDMSO->Kinetics Anhydrous Verified FreshDMSO->Kinetics Soluble Compound Dissolves Kinetics->Soluble Solution Clears Insoluble Remains Insoluble Kinetics->Insoluble Still Cloudy CheckCrash Cool to RT (25°C). Does it precipitate? Soluble->CheckCrash Cosolvent Address Lattice Energy (Add Co-solvents or Heat) CheckCrash->Cosolvent Crashes Out Success Proceed with Assay CheckCrash->Success Stable at RT Insoluble->Cosolvent Cosolvent->Success Formulation Optimized

Figure 1: Decision-tree workflow for troubleshooting the solubility of pyridazin-3-ol derivatives.

Part 4: Self-Validating Protocol for Stock Preparation

This methodology is designed as a self-validating system. You must verify the success of each step before proceeding to ensure the integrity of your downstream assays.

Objective: To achieve a stable 10 mM stock solution of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Step 1: Solvent Verification & Preparation

  • Action: Use only fresh, commercially sealed anhydrous DMSO (≥99.9%, water ≤50 ppm). Equilibrate the DMSO and the compound vial to room temperature in a desiccator before opening.

  • Causality: Preventing atmospheric moisture from condensing inside the vial eliminates the primary cause of antisolvent precipitation.

  • Self-Validation: Perform a Karl Fischer titration on the DMSO batch if the seal was previously broken. Ensure water content is strictly <0.1%.

Step 2: Weighing and Initial Solvation

  • Action: Weigh the required mass of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (MW: 232.23 g/mol ) into a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO.

  • Causality: Amber glass prevents potential UV-induced degradation of the methoxy groups. The initial solution will likely appear cloudy due to the slow dissolution kinetics of the rigid crystal lattice[2].

  • Self-Validation: Visually inspect the vial. The presence of suspended particles at this stage is expected and confirms that kinetic disruption is required.

Step 3: Kinetic Disruption (Sonication & Heating)

  • Action: Seal the vial tightly with a PTFE-lined cap. Place the vial in a heated ultrasonic bath set to 40°C for 15 to 20 minutes.

  • Causality: Acoustic cavitation provides localized shear forces, while the 40°C thermal energy overcomes the high activation energy required to disrupt the hydrogen bonds of the pyridazin-3(2H)-one core[3].

  • Self-Validation: Shine a laser pointer through the vial in a dark room. The absence of a Tyndall effect (scattering of light by particles) confirms that true molecular dissolution has been achieved, rather than just a fine suspension.

Step 4: Equilibration and Concentration Verification

  • Action: Remove the vial and allow it to equilibrate to room temperature (20-25°C) for 2 hours.

  • Causality: Allowing the solution to cool determines if the thermodynamic solubility limit has been breached at room temperature.

  • Self-Validation: Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS or UV-Vis against a known standard curve. If the measured concentration matches the theoretical yield, the stock is stable. If it is lower, micro-precipitation has occurred, and a co-solvent strategy (e.g., 5% Tween-80) must be employed.

References

  • [1] Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC Source: nih.gov URL:

  • [3] Title: Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed Source: nih.gov URL:

  • [2] Title: Overcoming poor solubility of Atuliflapon in DMSO - Benchchem Source: benchchem.com URL:

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Welcome to the Technical Support Center. This knowledge base article is designed for researchers, analytical scientists, and formulation engineers handling 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base article is designed for researchers, analytical scientists, and formulation engineers handling 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol . As a highly functionalized API intermediate, this compound exhibits specific thermal vulnerabilities during isolation, drying, and long-term storage.

This guide bypasses generic advice to provide a mechanistic understanding of the compound's degradation pathways, followed by self-validating protocols to ensure batch integrity.

Mechanistic Breakdown: Why Thermal Degradation Occurs

To prevent degradation, we must first understand the causality behind it. The instability of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol under thermal stress is driven by two distinct structural features: the electron-rich aromatic ring and the tautomeric nature of the pyridazine moiety.

  • O-Demethylation & Oxidative Quinone Formation: The 2,4-dimethoxy substitution makes the phenyl ring exceptionally electron-rich. Thermal energy, especially when coupled with trace moisture or oxygen, lowers the activation energy for the cleavage of the methoxy groups (O-demethylation). The resulting phenolic intermediates are highly susceptible to radical-mediated oxidation, rapidly forming dark-colored quinone polymers.

  • Tautomeric Shift & Aggregation: The pyridazin-3-ol moiety exists in a dynamic equilibrium with its lactam form, pyridazin-3(2H)-one. Elevated temperatures shift this equilibrium. The lactam form exposes nucleophilic nitrogen and oxygen centers that readily participate in intermolecular hydrogen bonding, leading to irreversible aggregation, reduced solubility, and altered bioavailability.

  • Process-Induced Stress: Recent process development studies on similar pyridazinyl intermediates have demonstrated that operations such as solvent-swapping, crystallization, and drying must be strictly maintained below 25°C to suppress these exact thermal decomposition pathways[1].

DegradationMechanisms API 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol Stress Thermal Stress (> 25°C) API->Stress Exposure Path1 Tautomerization (Pyridazin-3(2H)-one) Stress->Path1 Equilibrium Shift Path2 O-Demethylation (Phenolic Impurities) Stress->Path2 Methoxy Cleavage Path3 Oxidation (Quinone Intermediates) Stress->Path3 Radical Initiation

Fig 1. Primary thermal degradation pathways of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Troubleshooting & Technical FAQs

Q: My batch of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol turned from an off-white powder to brownish-yellow after a month on the benchtop. Is it salvageable? A: The color change is a macroscopic indicator of microscopic oxidative degradation. The brownish-yellow hue is caused by the formation of quinone intermediates resulting from the oxidation of the electron-rich dimethoxyphenyl ring. Once polymerized, these impurities are highly insoluble. The batch must be re-purified via low-temperature recrystallization (e.g., from chilled ethanol/water)[1].

Q: Can I dry this compound in a standard vacuum oven set to 60°C to remove residual solvents? A: No. Applying heat under vacuum will accelerate O-demethylation and thermally induced ring-opening. Drying operations for sensitive pyridazinyl intermediates must be performed between 15°C and 25°C under high vacuum (<10 mbar)[1]. If water is the residual solvent, lyophilization (freeze-drying) is the mandatory self-validating choice to bypass the liquid phase entirely.

Q: What is the optimal Container Closure System (CCS) for long-term storage? A: The compound must be stored in amber glass vials to eliminate UV/Vis light, which provides the activation energy necessary for radical initiation. The headspace must be backfilled with Argon (which is heavier than Nitrogen and provides a superior inert blanket) and stored at refrigerated conditions (2°C to 8°C).

Quantitative Stability Data

To establish a baseline for quality control, the following table summarizes the expected degradation profile of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol under various ICH Q1A(R2) stability conditions[2].

Storage ConditionTimepointPurity (HPLC-UV)Major Impurity (O-Demethylated)Physical Appearance
5°C ± 3°C (Control) 6 Months99.8%< 0.1%Off-white powder
25°C ± 2°C / 60% RH 3 Months98.2%0.8%Pale yellow
25°C ± 2°C / 60% RH 6 Months96.5%1.5%Yellow powder
40°C ± 2°C / 75% RH 1 Month92.1%4.2%Brownish-yellow
40°C ± 2°C / 75% RH 3 Months85.4%8.7%Dark brown

Note: Purity drops significantly at 40°C due to the exponential increase in the rate of tautomerization and subsequent oxidation.

Self-Validating Methodologies (SOPs)

Protocol A: Cryogenic Isolation and Inert Packaging

Objective: Isolate, dry, and package the API while preventing thermal degradation. This protocol includes a built-in validation step to ensure the drying process did not induce thermal stress.

  • Low-Temperature Crystallization: Perform final crystallization from an ethanol/water mixture at temperatures strictly maintained between -5°C and 5°C[1].

  • Filtration: Filter the precipitate using a jacketed Büchner funnel chilled to 0°C. Wash the filter cake with pre-chilled (-20°C) solvent.

  • Vacuum Drying: Transfer the wet cake to a vacuum desiccator. Dry at 15°C to 25°C under high vacuum (<10 mbar) for 24-48 hours.

  • Self-Validation Checkpoint: Before bulk packaging, dissolve a 1 mg aliquot of the dried powder in refrigerated acetonitrile. Immediately analyze via HPLC-UV (254 nm). Pass Criteria: Baseline purity must be >99.0% with the O-demethylated impurity peak <0.1%. If the impurity exceeds 0.1%, thermal degradation occurred during drying, and the batch must be re-processed.

  • Argon Purging: Transfer the validated powder into amber glass vials. Purge the headspace with Argon gas for 30 seconds before sealing with PTFE-lined caps.

  • Storage: Transfer sealed vials immediately to a monitored 2°C to 8°C refrigerator.

Protocol B: ICH Q1A(R2) Stability Testing Workflow

Because this compound requires refrigerated storage, stability testing must follow specific ICH Q1A(R2) guidelines for cold-storage drugs[2].

StabilityProtocol Start API Batch Preparation Package Amber Vials + Argon Start->Package LongTerm Long-Term: 5°C ± 3°C (12 Months) Package->LongTerm Accel Accelerated: 25°C / 60% RH (6 Months) Package->Accel Test HPLC-UV / LC-MS Analysis LongTerm->Test 3, 6, 9, 12 Mo. Accel->Test 1, 3, 6 Mo.

Fig 2. ICH Q1A(R2) compliant stability testing workflow for refrigerated APIs.

  • Sample Preparation: Aliquot the API into multiple amber glass vials, purging each with Argon as described in Protocol A.

  • Long-Term Testing: Place half the vials in a controlled stability chamber at 5°C ± 3°C. Pull samples at 3, 6, 9, and 12 months.

  • Accelerated Testing: Place the remaining vials in a chamber set to 25°C ± 2°C / 60% RH. Pull samples at 1, 3, and 6 months.

  • Evaluation Criteria: A "significant change" is defined as a 5% drop in initial potency or the appearance of any degradant exceeding its validated acceptance criterion (typically >0.5% for quinone impurities). If a significant change occurs during the 6-month accelerated study, the shelf-life must be strictly limited, and cold-chain logistics become mandatory.

References

  • [2] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [1] Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. ACS Publications (Organic Process Research & Development). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Precipitation of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. When working with 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in hit-to-lead optimization or biochemical assays, researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Welcome to the Technical Support Center. When working with 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in hit-to-lead optimization or biochemical assays, researchers frequently encounter severe precipitation during the transition from organic stock solutions (e.g., DMSO) to aqueous buffers. This is not merely a handling error; it is a fundamental physicochemical challenge.

The causality behind this precipitation lies in the molecule's structure. The compound features a highly planar biaryl system—the pyridazine ring conjugated with the 2,4-dimethoxyphenyl moiety. This rigid planarity drives highly efficient crystal packing and high lattice energy, which significantly reduces its thermodynamic aqueous solubility[1],[2]. Furthermore, when utilizing the standard "solvent-shift" method (diluting DMSO stocks directly into water), the compound is forced into a metastable supersaturated state[3]. Without intervention, the thermodynamic drive to minimize free energy causes rapid nucleation and crystal growth, resulting in visible precipitation[3]. To successfully formulate this compound, we must shift our strategy from passive dilution to active precipitation inhibition.

PrecipitationMechanism S1 DMSO Stock (Fully Dissolved) S2 Aqueous Buffer Addition S1->S2 S3 Metastable Supersaturation S2->S3 Solvent Shift S4 Nucleation & Crystal Growth S3->S4 Lack of Inhibitors S5 Precipitation (Thermodynamic Sink) S4->S5 Planar Stacking

Mechanistic pathway of solvent-shift induced precipitation.

Self-Validating Experimental Protocols

To overcome the high crystal lattice energy of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, we must employ targeted formulation strategies. Do not rely on heating, as temperature fluctuations are a primary trigger for precipitation[4]. Instead, use the following validated protocols.

Protocol 1: The Excipient-Shielded Solvent Shift

Causality: Direct addition of DMSO stocks to aqueous buffers creates localized zones of high compound concentration, triggering immediate nucleation[4]. By pre-complexing the compound with a cyclic oligosaccharide like Hydroxypropyl-β-cyclodextrin (HP-β-CD), we encapsulate the lipophilic 2,4-dimethoxyphenyl group within a hydrophobic cavity. This shields the planar rings from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility.

  • Step 1: Prepare a 10 mM stock of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol in 100% anhydrous DMSO. Store in small aliquots at -20°C to prevent moisture ingress.

  • Step 2: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., 1X PBS).

  • Step 3: Crucial Mixing Step — While vigorously vortexing the HP-β-CD buffer, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤1%). Continuous vortexing ensures rapid and uniform mixing, preventing localized supersaturation[4].

  • Step 4: Validation Check — Incubate the solution at your exact assay temperature (e.g., 37°C) for 30 minutes, then centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a microscopic white pellet is absent, the inclusion complex is stable. If a pellet forms, your concentration exceeds the complexation limit; proceed to Protocol 2.

Protocol 2: pH-Modulated Solubilization

Causality: The pyridazin-3-ol core undergoes lactam-lactim tautomerization and possesses a weakly acidic proton. By adjusting the buffer pH above its pKa, we induce ionization. The resulting negative charge creates electrostatic repulsion between molecules, drastically reducing the efficiency of planar crystal packing and enhancing solubility[1].

  • Step 1: Determine the maximum pH tolerated by your biological assay (e.g., pH 8.5 is often acceptable for certain biochemical assays).

  • Step 2: Buffer your aqueous solution using a high-capacity buffer system (e.g., Tris or bicine) adjusted to pH 8.5.

  • Step 3: Perform the solvent-shift dilution as described in Protocol 1, Step 3.

  • Step 4: Validation Check — Measure the final pH of the solution post-addition. DMSO can subtly shift the apparent pH. If the pH has dropped below 8.0, add micro-aliquots of 0.1 M NaOH to correct it. Verify optical clarity by measuring absorbance at 600 nm (OD600 should be < 0.05).

TroubleshootingWorkflow N1 Precipitation of 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol in Buffer N2 Optimize Solvent Shift (Limit DMSO to ≤1%) N1->N2 Step 1 N3 Adjust Buffer pH (Exploit pKa) N2->N3 Fails N5 Stable Supersaturated Solution Achieved N2->N5 Success N4 Use Excipients (HP-β-CD or Tween-80) N3->N4 Fails N3->N5 Success N4->N5 Success N6 Formulation Failure: Redesign Assay N4->N6 Fails

Workflow for overcoming 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol precipitation.

Quantitative Data Summary

The following table summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of planar biaryl compounds.

Solubilization StrategyMechanism of ActionExpected Solubility GainAssay Compatibility
1% DMSO (Control) Baseline Co-solvency1x (Baseline)High
10% HP-β-CD Hydrophobic Cavity Inclusion50x – 100xHigh (In vitro / In vivo)
0.1% Tween-80 Micellar Encapsulation10x – 20xModerate (May affect cell membranes)
pH > 8.5 Shift Lactam/Hydroxyl Ionization>100xLow (Highly dependent on target enzyme/cell)
0.1% HPMC Precipitation Inhibition5x – 10x (Prolongs metastability)High

Frequently Asked Questions (FAQs)

Q: My solution is initially clear but becomes cloudy after 30 minutes. Why is this happening? A: You are observing the collapse of a metastable supersaturated state[3]. The compound initially dissolved due to the kinetic speed of the solvent shift, but thermodynamically, it prefers the crystalline state. To fix this, you must add a precipitation inhibitor (like 0.1% HPMC or PVP) to the aqueous buffer before adding the DMSO stock. These polymers sterically hinder nucleation, effectively prolonging the metastable state[3].

Q: Can I just heat the buffer to 37°C to force the compound into solution? A: Heating increases kinetic solubility temporarily, but temperature fluctuations are a primary trigger for precipitation[4]. When the solution inevitably cools back to room temperature during handling or pipetting, the solubility limit drops rapidly, causing immediate "crash out." Always prepare and validate your solutions at the exact temperature they will be used.

Q: Does the structure of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol inherently limit its use in drug discovery? A: In early drug discovery, highly planar and symmetrical molecules often exhibit poor aqueous solubility despite having acceptable LogP values[5]. While medicinal chemists might disrupt this planarity chemically (e.g., by introducing steric bulk to increase the dihedral angle)[2], as an application scientist working with the fixed structure, you must rely on formulation strategies—like the micellar or cyclodextrin encapsulation detailed above—to overcome the high crystal lattice energy.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. URL: [Link]

  • Ashwathy et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. MDPI. URL: [Link]

Sources

Troubleshooting

Purifying 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol to remove synthesis byproducts

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation and purification of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol .

This molecule presents unique purification challenges due to the lactam-lactim tautomerism inherent to the pyridazin-3-ol core, its strong hydrogen-bonding capability, and its propensity to chelate transition metals like palladium during Suzuki-Miyaura cross-coupling syntheses.

Below, you will find an authoritative troubleshooting guide, quantitative performance data, and self-validating step-by-step protocols designed to ensure high-purity isolation.

Logical Workflow for Byproduct Removal

To successfully purify 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, you must systematically address unreacted boronic acids, palladium catalyst residues, and non-polar homocoupled byproducts. The logical progression of this purification strategy is mapped below.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Suzuki Coupling) LLE Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Crude->LLE Removes inorganic salts & polar boronic acids PdScavenge Palladium Scavenging (Thiol-functionalized Silica) LLE->PdScavenge Organic phase processing Trituration Selective Trituration (Hexanes / Et2O) PdScavenge->Trituration Filter & concentrate Chromatography Flash Chromatography (DCM:MeOH Gradient) Trituration->Chromatography Removes homocoupled lipophilic byproducts Recrystallization Recrystallization (EtOH / H2O) Chromatography->Recrystallization Target fractions (>95% purity) Pure Pure 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol Recrystallization->Pure Final polishing (>99% purity)

Figure 1: Sequential purification workflow for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Troubleshooting Guide & FAQs

Q1: My product streaks heavily on normal-phase silica TLC, making it impossible to separate from close-eluting impurities. How can I improve resolution? Expert Insight: This streaking is a direct consequence of lactam-lactim tautomerism. In solution, pyridazin-3-ols exist in an equilibrium with their pyridazin-3(2H)-one tautomers[1]. The pyridazinone structure is typically the dominant tautomer in polar environments[2]. This dynamic equilibrium, combined with strong intermolecular hydrogen bonding between the N-H and C=O/O-H groups, causes the compound to interact continuously and variably with the silanol groups on the stationary phase.

  • Resolution: You must disrupt the hydrogen bonding. Add a polar modifier to your mobile phase—typically 1–5% Methanol (MeOH) or 1% Acetic Acid (AcOH) in Dichloromethane (DCM). Alternatively, bypass normal-phase entirely and utilize Reverse-Phase (C18) chromatography, which suppresses silanol interactions.

Q2: The NMR of my isolated product shows broad peaks, and the solid has a dark brown tint. How do I remove the residual palladium? Expert Insight: The nitrogen atoms in the pyridazine ring are excellent ligands for transition metals. The electron-donating 2,4-dimethoxy groups on the phenyl ring further increase the electron density of the heterocycle, strengthening its ability to chelate residual palladium from the cross-coupling step. Standard silica gel will not break these coordination complexes.

  • Resolution: Implement a chemical scavenging step before chromatography. Treat the dissolved crude mixture with a metal scavenger like SiliaMetS® Thiol or QuadraPure® TU (thiourea) at 40°C for 2 hours. The sulfur-based functional groups have a much higher affinity for Pd than the pyridazine nitrogens, effectively stripping the metal from your product.

Q3: I am observing a highly non-polar impurity on my TLC (Rf ~ 0.9 in DCM:MeOH 95:5). What is this, and how can I remove it without running a massive column? Expert Insight: This is almost certainly 2,2',4,4'-tetramethoxybiphenyl, the homocoupled byproduct of your 2,4-dimethoxyphenylboronic acid. During Suzuki couplings, oxygen ingress or excess Pd(II) can trigger the oxidative homocoupling of the boronic acid.

  • Resolution: Exploit the vast difference in polarity. 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is highly polar, whereas the biphenyl byproduct is highly lipophilic. Before chromatography, perform a trituration: suspend your crude solid in cold hexanes or diethyl ether, sonicate, and filter. The homocoupled byproduct will dissolve, leaving your target molecule in the filter cake.

Quantitative Data: Purification Method Efficacy

The following table summarizes the expected outcomes of each purification stage, allowing you to validate your yields and purity metrics against established benchmarks.

Purification MethodPrimary Impurity TargetedTypical Yield RecoveryPurity Achieved (HPLC)Scalability
Liquid-Liquid Extraction Inorganic salts, unreacted boronic acid95 - 98%60 - 70%Excellent (Up to multi-kg)
Thiol Scavenging Palladium catalyst residues90 - 95%70 - 75%Good (Cost-dependent)
Hexane/Et2O Trituration Homocoupled biphenyls85 - 90%85 - 90%Excellent
Flash Chromatography Structural isomers, starting materials75 - 85%95 - 98%Moderate (Solvent intensive)
Recrystallization Trace organic impurities80 - 90%> 99.5%Excellent[3]

Step-by-Step Experimental Methodologies

The following self-validating protocols are designed to ensure high recovery and exceptional purity.

Protocol 1: Workup and Palladium Scavenging

Causality: Removing bulk impurities and metals early prevents product degradation and permanent column contamination.

  • Quench & Extract: Quench the crude Suzuki reaction mixture with water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the combined organic layers with saturated aqueous NaHCO3. Validation: The mild base converts unreacted 2,4-dimethoxyphenylboronic acid into its water-soluble boronate salt, partitioning it into the aqueous layer without deprotonating the pyridazin-3-ol (pKa ~10.5).

  • Scavenging: Add 3–5 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger to the EtOAc solution.

  • Incubation: Stir the suspension at 40°C for 2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger. The filtrate should visibly transition from dark brown/orange to a pale yellow solution. Concentrate under reduced pressure.

Protocol 2: Flash Chromatography for Polar Heterocycles

Causality: Utilizing a polar gradient prevents the tautomer-induced streaking discussed in the FAQ.

  • Dry Loading: Dissolve the crude solid in a minimal amount of THF or DCM/MeOH mixture. Add standard silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder. Validation: Dry loading prevents the polar compound from precipitating at the column head.

  • Column Equilibration: Pack the column with DCM containing 1% Triethylamine (TEA) to neutralize acidic silanol sites, then flush with pure DCM.

  • Elution Gradient: Run a gradient from 100% DCM to 90:10 DCM:MeOH over 10 column volumes.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound typically elutes around 4-6% MeOH. Pool and concentrate the fractions containing the pure product.

Protocol 3: Final Recrystallization

Causality: Recrystallization relies on differential solubility at varying temperatures to remove trace impurities that co-elute during chromatography[3].

  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethanol (EtOH) until the solid completely dissolves.

  • Anti-Solvent Addition: Dropwise, add hot deionized water (anti-solvent) until the solution becomes faintly cloudy (the cloud point). Add one drop of hot EtOH to clear the solution.

  • Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 1 hour. Validation: Slow cooling ensures the formation of large, pure crystals rather than an amorphous precipitate that traps impurities.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold 1:1 EtOH:Water and dry under high vacuum for 12 hours.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Evaluating 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Binding Assays: Ensuring Cross-Lab Reproducibility

As a Senior Application Scientist overseeing assay transfer and validation, one of the most persistent challenges in preclinical drug discovery is the cross-lab reproducibility of binding assays for heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing assay transfer and validation, one of the most persistent challenges in preclinical drug discovery is the cross-lab reproducibility of binding assays for heterocyclic compounds. 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol belongs to the highly potent 6-arylpyridazin-3-ol (and its tautomer, 3(2H)-pyridazinone) structural class. This scaffold is widely recognized for its role as a dual inhibitor of Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4), sharing a core pharmacophore with the prototype drug 1[1].

Despite the established potency of this class, independent laboratories frequently report divergent IC50 values—often spanning an entire order of magnitude. This guide deconstructs the mechanistic behavior of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, objectively compares alternative assay platforms, and establishes a self-validating protocol to guarantee data integrity.

Pharmacological Context & Mechanism of Action

To design a reproducible assay, we must first understand the target biology. PDE3 and PDE4 are critical enzymes that catalyze the hydrolysis of the secondary messenger cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. 6-arylpyridazin-3-ols act as competitive inhibitors, binding directly to the catalytic orthosteric pocket of the PDE enzyme[2].

have demonstrated that the N-2 position and the 6-aryl substituents dictate both binding affinity and isozyme selectivity.

MOA ATP ATP AC Adenylyl Cyclase ATP->AC Catalysis cAMP cAMP (Active Messenger) AC->cAMP Synthesis PDE PDE3 / PDE4 Enzyme cAMP->PDE Hydrolysis AMP 5'-AMP (Inactive) PDE->AMP Degradation Inhibitor 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol Inhibitor->PDE Competitive Binding (Inhibition)

Figure 1: Mechanism of PDE3/PDE4 inhibition by 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

The Root Causes of Cross-Lab Variability

When independent labs attempt to reproduce binding assays for 6-(2,4-dimethoxyphenyl)pyridazin-3-ol, discrepancies usually stem from three distinct variables:

  • Compound Auto-Fluorescence: Many highly conjugated pyridazine derivatives exhibit intrinsic fluorescence. If a lab utilizes a standard Fluorescence Polarization (FP) assay, the compound's emission spectrum can overlap with the tracer, artificially skewing the IC50 curve.

  • Solvent-Induced Enzyme Denaturation: 6-arylpyridazin-3-ols are highly hydrophobic. Labs often increase DMSO concentrations (>2%) to force the compound into solution. However, PDE enzymes are highly sensitive to organic solvents; DMSO above 1% alters the conformational dynamics of the binding pocket, leading to irreproducible kinetics.

  • Isozyme Contamination: Early studies on [3]. Using crude cell lysates rather than recombinant, highly purified PDE4B or PDE3A isoforms introduces competing enzymes that non-specifically bind the inhibitor.

Comparison of Assay Methodologies

To mitigate these variables, selecting the correct assay platform is critical. Below is an objective comparison of the three most common methodologies used to evaluate PDE inhibitors.

Assay PlatformDetection MechanismSusceptibility to Auto-FluorescenceReagent StabilityLab-to-Lab ReproducibilityRecommendation
Radiometric (SPA) Tritium ( 3 H)-cAMP binding to scintillant beadsNone (Radioactive)Low (Isotope decay)Moderate (Requires strict licensing & handling)Not Recommended (High waste overhead)
Fluorescence Polarization (FP) Rotational speed of fluorophore-cAMPHigh (Major artifact source for pyridazines)HighLow (Highly dependent on compound optics)Not Recommended (High false-positive rate)
TR-FRET Time-delayed energy transfer (Terbium to Acceptor)Very Low (Time delay eliminates background)HighHigh (Self-normalizing ratiometric readout)Highly Recommended

Standardized TR-FRET Binding Protocol (Self-Validating System)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . This means the assay inherently verifies its own accuracy through integrated controls and strict causality-driven steps.

Step-by-Step Methodology

1. Buffer Preparation & Optimization

  • Action: Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl 2​ , 0.01% Brij-35.

  • Causality: Mg 2+ is an absolute requirement for the catalytic activity of the PDE binuclear metal center. Brij-35 (a non-ionic detergent) prevents the highly hydrophobic 6-(2,4-dimethoxyphenyl)pyridazin-3-ol from adhering to the walls of the microplate, preventing artificial depletion of the compound.

2. Compound Serial Dilution (DMSO Normalization)

  • Action: Perform a 10-point 3-fold serial dilution of 6-(2,4-dimethoxyphenyl)pyridazin-3-ol in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration in all wells (including controls) is exactly 1%.

  • Causality: Normalizing DMSO ensures that any minor solvent-induced shifts in enzyme activity are subtracted out as baseline background.

3. Enzyme Incubation

  • Action: Add 10 µL of purified recombinant PDE4B enzyme to the compound wells. Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the pyridazin-3-ol to reach thermodynamic equilibrium with the orthosteric pocket before the competing substrate is introduced.

4. Tracer & Detection Antibody Addition

  • Action: Add 10 µL of TR-FRET cAMP tracer and Terbium-labeled anti-cAMP antibody mixture. Incubate for 1 hour in the dark.

  • Causality: The antibody binds the tracer. If the enzyme is active, it destroys the tracer, reducing the FRET signal. If the enzyme is inhibited by our compound, the tracer remains intact, yielding a high FRET signal.

5. Ratiometric Readout

  • Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Tracer) Incubate 2. Compound Incubation (PDE + Inhibitor) Prep->Incubate Tracer 3. Tracer Addition (Fluorescent cAMP) Incubate->Tracer Antibody 4. Detection Antibody (Anti-cAMP Terbium) Tracer->Antibody Read 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Antibody->Read

Figure 2: Standardized TR-FRET competitive binding assay workflow for PDE inhibitors.

The Self-Validating Quality Control Gate

For the assay to be deemed reproducible and valid for publication, it must pass the following internal checks on every single plate:

  • Reference Control: 4[4] (for PDE4) or Zardaverine must be run in parallel. The calculated IC50 of the reference must fall within 3-fold of its historical mean (e.g., Rolipram IC50 ≈ 0.5 - 1.0 µM).

  • Z'-Factor: Calculate the Z'-factor using the positive (no enzyme) and negative (vehicle only) controls. A Z'-factor 0.6 is mandatory. If the Z'-factor falls below 0.6, the data must be discarded, as the assay window is too narrow to accurately resolve the potency of the pyridazin-3-ol derivative.

Conclusion

The reproducibility crisis surrounding 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol and related 6-arylpyridazin-3-ones is rarely a failure of the chemistry, but rather a failure of assay design. By migrating away from artifact-prone FP assays toward time-delayed TR-FRET, strictly controlling DMSO exposure to 1%, and utilizing Brij-35 to combat hydrophobicity, laboratories can generate robust, highly reproducible binding kinetics that stand up to rigorous peer review.

References
  • Zardaverine | PDE3/4 Inhibitor. MedChemExpress.
  • Zardaverine as a selective inhibitor of phosphodiesterase isozymes. PubMed (NIH).
  • Phosphodiesterase 3/4 inhibitor zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma both in vitro and in vivo independently of phosphodiesterase inhibition. PubMed (NIH).
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Structural Optimization of 6-aryl Pyridazin-3-ones as Novel Potent PDE4 Inhibitors.

Sources

Comparative

Comparative Half-Life Analysis of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol vs. Structural Analogs

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the 6-arylpyridazin-3-ol (often existin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the 6-arylpyridazin-3-ol (often existing in tautomeric equilibrium as 6-arylpyridazin-3(2H)-one) is a privileged pharmacophore. It is frequently deployed in the design of phosphodiesterase (PDE) inhibitors, bromodomain modulators, and Notum inhibitors [1]. However, when this core is coupled with an electron-rich 2,4-dimethoxyphenyl moiety—yielding 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS 1105194-34-0)—the resulting molecule often suffers from suboptimal pharmacokinetic (PK) properties, specifically a truncated in vivo half-life.

As an application scientist analyzing metabolic liabilities, it is critical to understand the causality behind this rapid clearance:

  • Phase I Vulnerability: The 2,4-dimethoxy groups are highly susceptible to cytochrome P450 (CYP1A2 and CYP3A4)-mediated oxidative O-demethylation. The electron-donating nature of the methoxy groups makes the aromatic ring a prime target for oxidative attack [2].

  • Phase II Vulnerability: The pyridazin-3-ol/pyridazinone core contains an acidic NH/OH motif that serves as a high-affinity substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid N- or O-glucuronidation and subsequent biliary or renal excretion [3].

To objectively evaluate these liabilities, we designed a comparative study analyzing the parent compound against three rational structural analogs designed to systematically block these metabolic soft spots.

Structural Panel Design

To isolate the variables driving the short half-life, the following panel was evaluated:

  • Parent Compound: 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

  • Analog 1 (Mono-methoxy): 6-(4-Methoxyphenyl)pyridazin-3-ol. Purpose: Evaluates the specific contribution of the ortho-methoxy group to overall intrinsic clearance.

  • Analog 2 (Fluorine Bioisostere): 6-(2,4-Difluorophenyl)pyridazin-3-ol. Purpose: Replaces metabolically labile methoxy groups with robust fluorine atoms to completely abrogate O-demethylation while maintaining similar steric bulk.

  • Analog 3 (N-Methylation): 6-(2,4-Dimethoxyphenyl)-2-methylpyridazin-3(2H)-one. Purpose: Blocks the Phase II glucuronidation site on the pyridazinone ring.

MetabolicPathways Parent 6-(2,4-Dimethoxyphenyl) pyridazin-3-ol CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP UGT UGT Enzymes (Phase II Conjugation) Parent->UGT M1 O-Demethylation (Blocked by Analog 2) CYP->M1 M2 N-Glucuronidation (Blocked by Analog 3) UGT->M2

Figure 1: Primary metabolic clearance pathways affecting the half-life of the parent compound.

Experimental Methodologies

To ensure trustworthiness and reproducibility, all metabolic stability and PK assays were conducted using self-validating protocols containing internal standards and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance).

Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)

This assay determines the intrinsic clearance ( CLint​ ) and in vitro half-life ( T1/2​ ) by measuring the depletion of the parent compound over time.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking: Add the test compound (Parent or Analogs) dissolved in DMSO to the microsomal suspension to achieve a final concentration of 1 µM (final DMSO concentration 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At time points t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Quenching & Precipitation: Immediately quench the aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Vortex for 1 minute, then centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate for LC-MS/MS quantification using Multiple Reaction Monitoring (MRM).

AssayWorkflow A Compound Incubation (HLM/MLM) B NADPH Addition (t=0) A->B C Aliquots at t=0, 15, 30, 60 min B->C D Quench with Cold Acetonitrile C->D E LC-MS/MS Quantification D->E F Half-Life (T1/2) & CLint Calculation E->F

Figure 2: Standardized workflow for in vitro microsomal stability and half-life determination.

Protocol B: In Vivo Mouse Pharmacokinetics
  • Dosing: Male C57BL/6 mice (n=3 per route) were administered the test compounds via Intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/40% PEG400/55% Saline) or Oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Serial blood samples (~30 µL) were collected via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Blood was collected in K2-EDTA tubes, centrifuged to isolate plasma, protein-precipitated with acetonitrile (containing IS), and analyzed via LC-MS/MS.

Comparative Data Analysis

Table 1: In Vitro Microsomal Stability (HLM & MLM)

The in vitro data clearly demonstrates the metabolic liabilities of the parent compound. Replacing the methoxy groups with fluorine (Analog 2) drastically reduces intrinsic clearance, proving that O-demethylation is the primary Phase I driver of degradation.

CompoundStructural ModificationHLM T1/2​ (min)HLM CLint​ (µL/min/mg)MLM T1/2​ (min)MLM CLint​ (µL/min/mg)
Parent 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol18.574.912.2113.6
Analog 1 4-Methoxy only25.454.519.870.0
Analog 2 2,4-Difluoro bioisostere>120<11.585.016.3
Analog 3 N-methyl pyridazinone42.132.928.548.6
Table 2: In Vivo Mouse Pharmacokinetics

In vivo parameters correlate tightly with the in vitro findings. The parent compound exhibits high systemic clearance ( CL ) and poor oral bioavailability ( F% ). By blocking Phase I metabolism (Analog 2), the elimination half-life is extended by over 4-fold, and bioavailability increases to 48%. Blocking Phase II glucuronidation (Analog 3) also yields moderate improvements.

CompoundIV T1/2​ (h)IV CL (mL/min/kg)PO Cmax​ (ng/mL)PO AUC0−∞​ (h*ng/mL)Bioavailability ( F% )
Parent 0.865.245089012%
Analog 2 3.518.42100650048%
Analog 3 1.938.51150280026%

Discussion and Scientific Synthesis

The comparative analysis reveals that 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is subjected to rapid dual-pathway clearance.

1. The Role of O-Demethylation: The transition from the Parent to Analog 1 (removal of the ortho-methoxy) provided only a marginal increase in half-life (18.5 min to 25.4 min in HLM), indicating that the para-methoxy group remains a highly vulnerable site for CYP450 enzymes. However, the complete bioisosteric replacement of the methoxy groups with fluorine (Analog 2) effectively shut down Phase I oxidative clearance, extending the in vivo half-life from 0.8 hours to 3.5 hours. This aligns with established medicinal chemistry principles where fluorination reduces electron density on the aromatic ring, shielding it from CYP-mediated attack [2].

2. The Role of N-Glucuronidation: Analog 3, which retains the labile 2,4-dimethoxy groups but features an N-methylated pyridazinone core, showed a moderate extension in half-life (0.8 h to 1.9 h in vivo). This confirms that while O-demethylation is the primary clearance mechanism, Phase II N-glucuronidation of the pyridazin-3-ol tautomer acts as a significant secondary clearance pathway [3].

References

  • Mirguet, O., et al. "Chemogenomics for drug discovery: clinical molecules from open access chemical probes." RSC Medicinal Chemistry, 2021. Available at:[Link]

  • Li, X., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Hudkins, R. L., et al. "Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one: A Potent, Selective Histamine H3 Receptor Inverse Agonist." Journal of Medicinal Chemistry, 2011. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

This guide provides a detailed protocol for the safe and compliant disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a chemical compound often utilized in research and drug development. Adherence to these procedures is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, a chemical compound often utilized in research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The information presented herein is synthesized from established principles of chemical waste management and data from analogous chemical structures.

Core Principles of Chemical Waste Management

The foundational principle of laboratory safety is to have a comprehensive disposal plan in place before any experiment begins.[1] All chemical waste, including 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol, should be treated as hazardous unless explicitly determined otherwise by a qualified safety officer.[2] Improper disposal, such as discharge into the sanitary sewer, is strictly prohibited to prevent environmental contamination and potential regulatory violations.[2][3]

Hazard Assessment of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol
  • Pyridazine Derivatives: Many pyridazine derivatives are classified as harmful if swallowed, and can cause skin and eye irritation.[4][5] Some may also cause respiratory irritation.[4][5]

  • Dimethoxyphenyl Compounds: Compounds containing the dimethoxyphenyl group can also exhibit irritant properties.[6]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to assume the compound may be incompatible with strong oxidizing agents.[6]

Based on this analysis, 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol should be handled as a hazardous substance, with appropriate personal protective equipment (PPE) worn at all times.

Table 1: Summary of Potential Hazards and Required PPE

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin IrritationChemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritationSafety goggles or face shield
Respiratory IrritationUse in a well-ventilated area or chemical fume hood
IngestionDo not eat, drink, or smoke in laboratory areas
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol waste. This procedure is designed to be self-validating by incorporating clear labeling and segregation, which are fundamental to compliant waste management.

3.1. Waste Segregation and Collection

  • Step 1: Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure closure for collecting waste.[3] For solid waste, the original container can be used if it is in good condition.[1] For liquid waste solutions, ensure the container material is compatible with the solvents used.

  • Step 2: Label the Waste Container: Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "6-(2,4-Dimethoxyphenyl)pyridazin-3-ol".[7] Do not use abbreviations or chemical formulas.[7] List all constituents and their approximate percentages.[7]

  • Step 3: Collect the Waste: Collect all waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent paper), in the designated container.[2] Do not mix with other waste streams unless compatibility has been confirmed by a safety professional.

  • Step 4: Keep the Container Closed: The waste container must be kept tightly closed except when adding waste.[7] This prevents the release of vapors and potential spills.

3.2. Storage of Chemical Waste

  • Step 1: Store in a Designated Area: Store the hazardous waste container in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[3][7]

  • Step 2: Ensure Proper Ventilation: The storage area should be well-ventilated to prevent the accumulation of potentially harmful vapors.[3]

  • Step 3: Segregate Incompatible Wastes: Store containers of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol waste away from incompatible materials, particularly strong oxidizing agents.[7]

3.3. Arranging for Final Disposal

  • Step 1: Request Waste Pickup: Once the container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[2][7]

  • Step 2: Adhere to Institutional Procedures: Follow your institution's specific procedures for waste pickup requests and documentation.[2]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or highly hazardous spills, contact your institution's emergency response team.

  • Contain the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules).

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

  • Decontaminate the Area: Clean the affected area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

DisposalWorkflow Start Generation of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol Waste Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Start->Assess Spill Spill Occurs Start->Spill Container Select Chemically Compatible and Labeled Waste Container Assess->Container Collect Collect Waste in Designated Container Container->Collect Close Keep Container Securely Closed Collect->Close Store Store in Designated Satellite Accumulation Area Close->Store Segregate Segregate from Incompatible Chemicals Store->Segregate Full Is Container >90% Full? Segregate->Full Full->Store No Request Request Waste Pickup from EH&S Full->Request Yes Disposal Proper Disposal by Licensed Facility Request->Disposal Emergency Follow Emergency Spill Procedures Spill->Emergency Yes Emergency->Collect

Caption: Disposal workflow for 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

Regulatory Compliance

The disposal of chemical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative standards for managing hazardous waste in these settings.[8] It is imperative to be familiar with and adhere to all applicable national and local regulations.

Conclusion

The proper disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that this chemical waste is managed in a safe, compliant, and responsible manner. Always consult your institution's specific safety protocols and EH&S department for guidance.

References

  • SAFETY DATA SHEET. (2026, February 27). MilliporeSigma.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 6-(2,4-DIMETHOXYPHENYL)PYRIDAZIN-3-OL. Appchem.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • SAFETY DATA SHEET. (2010, February 11). Fisher Scientific.
  • Laboratory Environmental Sample Disposal Inform
  • SAFETY DATA SHEET. (2012, April 30). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 11). TCI Chemicals.
  • Safety Data Sheet. (2026, January 28). Advanced Biotech.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • pyridazine-3-carbohydrazide. ECHA CHEM.
  • SAFETY DATA SHEET. (2026, January 16). Thermo Fisher Scientific.
  • Material Safety D
  • Substance Information. (2023, June 9). ECHA - European Union.
  • Management of Waste.
  • Harmonised classific
  • Regul
  • Laboratory waste disposal. Freie Universität Berlin.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Chemical Waste Disposal Solutions for Laboratories. (2020, July 14). Environmental Marketing Services.
  • Pyridazine Deriv
  • Overview. ECHA CHEM.
  • Pyridazine 98 289-80-5. Sigma-Aldrich.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Various Chemical and Biological Activities of Pyridazinone Deriv

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Handling

Operational Safety &amp; Logistics Guide: Handling 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Procedural Safety, Risk Mitigation, and Waste Logistics Introduction & Mechanistic Risk Assessment When integrating novel hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Procedural Safety, Risk Mitigation, and Waste Logistics

Introduction & Mechanistic Risk Assessment

When integrating novel heterocyclic building blocks like 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol (CAS: 1105194-34-0)[1] into drug discovery workflows, standardizing personal protective equipment (PPE) and operational logistics is critical. While specific Global Harmonized System (GHS) hazard classifications for this specific compound are often unlisted by vendors pending full toxicological review[2], its structural properties dictate a stringent, proactive safety approach based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[3].

Causality in Risk Assessment (The "Why"): The molecule features a pyridazin-3-ol core substituted with a highly lipophilic 2,4-dimethoxyphenyl group. This lipophilicity inherently increases the potential for dermal absorption, particularly if the compound is solubilized in penetration-enhancing organic solvents (e.g., DMSO, DMF) commonly used in biological assays. Furthermore, as a dry crystalline powder, electrostatic forces during weighing can cause rapid aerosolization, presenting a distinct inhalation hazard. Therefore, our protocol utilizes a "Hierarchy of Controls" approach to ensure absolute personnel safety.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal penetration and particulate inhalation, the following PPE must be donned prior to handling the compound.

Protection TypeEquipment SpecificationScientific Rationale (Causality)
Eye/Face ANSI Z87.1 Chemical Splash GogglesFine powders can easily bypass standard safety glasses via ambient air currents. Goggles provide a full orbital seal against micro-particulates.
Hand (Skin) Double-layered Nitrile Gloves (≥5 mil)The dimethoxyphenyl moiety increases solvent-assisted skin permeability. Double-gloving provides a sacrificial outer layer if micro-tears occur during handling.
Body Flame-resistant (FR) or 100% cotton lab coatPrevents particulate accumulation on street clothing. Synthetic fabrics must be avoided as they generate static electricity, which actively attracts the powder.
Respiratory N95/P100 Respirator (if outside hood)If a fume hood is temporarily compromised or during a large spill, a particulate respirator is required to prevent inhalation of aerosolized dust.

Operational Workflow: Weighing and Transfer Protocol

This procedure is designed as a self-validating system: each step visually or physically confirms the success of the previous step, ensuring a zero-exposure transfer.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all open-container handling within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).

  • Validation: Physically check the fume hood airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm) before opening the chemical vial[4].

Step 2: Static Mitigation

  • Action: Use an anti-static ionizer gun on the work surface or utilize static-dissipative weighing spatulas (e.g., PTFE-coated).

  • Causality: 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol is a dry powder. Static charge buildup on standard metal spatulas causes the powder to "jump," leading to inaccurate mass readings and invisible contamination of the balance area.

Step 3: The "Weigh-by-Difference" Technique

  • Action: Tare the closed source vial on the analytical balance. Transfer the estimated mass into a pre-tared target vial. Re-weigh the closed source vial to determine the exact mass transferred.

  • Causality: This technique minimizes the time the powder is exposed to open air and eliminates the need to return excess powder to the source vial, thereby preserving chemical purity and preventing cross-contamination.

Step 4: Solvent Addition & Sealing

  • Action: Add the primary assay solvent directly to the target vial while still inside the fume hood. Cap tightly and vortex.

  • Validation: Visual confirmation of a clear, homogenous solution ensures no dry powder remains to become an inhalation hazard during transport to the benchtop.

Spill Response and Disposal Plan

In accordance with the National Research Council's Prudent Practices in the Laboratory[5], all spills must be managed with immediate containment and strict chemical waste segregation.

Solid Spill (Powder) Cleanup Protocol:

  • Do not dry sweep. Sweeping mechanically aerosolizes the powder into the breathing zone.

  • Cover the spill gently with damp paper towels (using water or a 70% ethanol solution) to suppress dust generation.

  • Carefully scoop the damp towels and powder into a hazardous waste bag using a disposable static-free dustpan.

  • Decontaminate the surface by wiping the area with a solvent appropriate for the compound (e.g., isopropanol) followed by standard laboratory soap and water.

Waste Disposal Logistics:

  • Solid Waste: Contaminated gloves, paper towels, and empty source vials must be placed in a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Solutions containing 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol must be collected in a compatible, clearly labeled organic liquid waste carboy. Do not mix with halogenated waste streams unless the diluent solvent itself is halogenated.

Workflow Visualization: Safety & Handling Logic

G Risk 1. Risk Assessment CAS: 1105194-34-0 EngControls 2. Engineering Controls (Fume Hood / BSC) Risk->EngControls Hierarchy of Controls PPE 3. Don PPE (Double Nitrile, Goggles, Coat) EngControls->PPE Pre-operation Setup Handling 4. Weighing & Transfer (Anti-static tools / Weigh-by-difference) PPE->Handling Execution Phase Decon 5. Decontamination (Solvent wipe -> Soap & Water) Handling->Decon Post-operation Cleanup Disposal 6. Waste Segregation (Solid/Liquid Hazardous) Decon->Disposal Waste Management

Caption: Hierarchical workflow for the safe handling and disposal of 6-(2,4-Dimethoxyphenyl)pyridazin-3-ol.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link][5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link][4]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety (29 CFR 1910.1450). Retrieved from [Link][3]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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